LT-540-717
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H24N8O2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N8O2/c33-24(29-17-6-8-18(9-7-17)32-12-10-25-11-13-32)23-20(15-28-31-23)30-21-14-22(27-16-26-21)34-19-4-2-1-3-5-19/h1-9,14-16,25H,10-13H2,(H,28,31)(H,29,33)(H,26,27,30) |
InChI Key |
RSZBDSJQRIEBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=CC(=NC=N4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of LT-540-717: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LT-540-717 is a novel, orally bioavailable small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a critical driver in certain hematological malignancies, particularly Acute Myeloid Leukemia (AML). Exhibiting potent and selective inhibitory activity against both wild-type FLT3 and clinically relevant mutants, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, this compound represents a promising therapeutic candidate. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its targeted activity, cellular effects, and preclinical efficacy. It is intended to serve as a technical resource for researchers and drug development professionals in the field of oncology and kinase inhibitor research.
Introduction to FLT3 and Its Role in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival.[2] The most common of these activating mutations are internal tandem duplications (ITDs) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[3] These mutations are associated with a poor prognosis, making mutant FLT3 a key therapeutic target in AML.[2] this compound was developed as a potent inhibitor of these mutated forms of FLT3.[4]
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the FLT3 kinase. By binding to the ATP-binding pocket of the FLT3 enzyme, it prevents the phosphorylation of FLT3 and its downstream signaling substrates. This targeted inhibition blocks the constitutively active signaling pathways that drive the proliferation and survival of FLT3-mutated cancer cells. The primary mechanism involves the disruption of the PI3K/AKT, RAS/MAPK, and STAT5 signaling cascades, which are crucial for cell cycle progression and the inhibition of apoptosis. The downstream effects of this compound include cell cycle arrest and the induction of programmed cell death (apoptosis) in malignant cells dependent on FLT3 signaling.
Signaling Pathway Diagram
Quantitative Data
In Vitro Potency
This compound demonstrates high potency against both wild-type FLT3 and various clinically significant mutants. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| FLT3 (Wild-Type) | 0.62 |
| FLT3 (ITD, D835V) | <5 |
| FLT3 (ITD, F691L) | <5 |
| FLT3 (D835Y) | <5 |
| FLT3 (D835V) | <5 |
| Table 1: In vitro kinase inhibitory activity of this compound against various FLT3 constructs. Data sourced from. |
Anti-proliferative Activity
The inhibitory effect of this compound on the proliferation of human AML cell lines harboring FLT3 mutations is a key indicator of its cellular efficacy.
| Cell Line | FLT3 Mutation Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 1.22 |
| Table 2: Anti-proliferative activity of this compound in a FLT3-mutated AML cell line. Data sourced from. |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated significant anti-tumor activity of this compound.
| Animal Model | Dose | Dosing Schedule | Tumor Inhibition Rate |
| AML Xenograft | 25 mg/kg | Once Daily (QD) | 94.18% |
| AML Xenograft | 50 mg/kg | Once Daily (QD) | 93.98% |
| Table 3: In vivo anti-tumor efficacy of this compound. Data sourced from. |
Pharmacokinetic Profile
The oral bioavailability and half-life of this compound have been assessed in preclinical species.
| Species | Bioavailability (F%) | Half-life (T1/2) (hours) |
| Rat | 33.3 | 3.5 |
| Beagle | 72.7 | 11.1 |
| Table 4: Pharmacokinetic parameters of this compound. Data sourced from. |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. Please note: These are generalized methodologies and may not reflect the exact protocols used in the cited studies.
FLT3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding of an inhibitor to the FLT3 kinase.
-
Reagent Preparation : Prepare a 3X solution of FLT3 kinase and a Eu-labeled anti-tag antibody in kinase buffer. Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
Compound Dilution : Serially dilute this compound in DMSO, followed by a further dilution in kinase buffer.
-
Assay Plate Setup : In a 384-well plate, add 5 µL of the diluted compound.
-
Kinase/Antibody Addition : Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition : Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubation : Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition : Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.
-
Data Analysis : The decrease in the FRET signal with increasing concentrations of this compound is used to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed MV4-11 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Treatment : Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization : Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3 and its downstream targets.
-
Cell Treatment and Lysis : Treat MV4-11 cells with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment : Treat MV4-11 cells with this compound at various concentrations for 48 hours.
-
Cell Harvesting : Collect the cells, including any floating cells, and wash with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition : Analyze the stained cells using a flow cytometer.
-
Data Analysis : Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Experimental Workflow Diagram
Conclusion
This compound is a potent and selective inhibitor of FLT3, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of FLT3-mutated AML. Its mechanism of action is centered on the direct inhibition of the FLT3 kinase, leading to the blockade of key downstream signaling pathways essential for leukemic cell survival and proliferation. The favorable in vitro and in vivo data, coupled with its oral bioavailability, position this compound as a strong candidate for further clinical development in the treatment of AML and potentially other hematological malignancies driven by FLT3 mutations. This technical guide provides a foundational understanding of its mechanism for researchers and developers in the field.
References
The Discovery and Synthesis of LT-540-717: A Next-Generation FLT3 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
LT-540-717 is a novel, orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant promise in preclinical models of acute myeloid leukemia (AML).[1] Developed by researchers at China Pharmaceutical University, this compound has shown potent and selective inhibitory activity against both wild-type FLT3 and various clinically relevant mutants, positioning it as a strong candidate for further development in the treatment of AML. This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery and Rationale
The discovery of this compound stemmed from a focused effort to develop potent and selective FLT3 inhibitors for AML, a hematological malignancy where FLT3 mutations are prevalent and associated with a poor prognosis. The lead compound, identified as 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide, emerged from a series of synthesized and optimized novel FLT3 inhibitors.[1]
Data Presentation
The biological activity and pharmacokinetic properties of this compound are summarized in the tables below.
Table 1: In Vitro Biological Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type |
| FLT3 | 0.62 | - | Kinase Assay |
| FLT3-ITD, D835V | - | BaF3 | Antiproliferative Assay |
| FLT3-ITD, F691L | - | BaF3 | Antiproliferative Assay |
| FLT3-D835Y | - | BaF3 | Antiproliferative Assay |
| FLT3-D835V | - | BaF3 | Antiproliferative Assay |
| FLT3-mutation driven AML cells | - | - | Antiproliferative Assay |
Note: Specific IC50 values for mutant FLT3 and AML cell lines were not available in the public abstracts. The original publication "Zhi, Y. et al. Eur J Med Chem 2023, 256: 115448" should be consulted for this detailed data.
Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Dose (Oral, QD) | Tumor Inhibition Rate (%) | Body Weight Impact |
| 25 mg/kg | 94.18 | No obvious impact |
| 50 mg/kg | 93.98 | No obvious impact |
Table 3: In Vitro Metabolic Stability of this compound
| System | Parameter | Value |
| Human Liver Microsomes | Metabolic Half-life | 3.1 hours |
| Human Liver Microsomes | Clearance Rate | 7.4 µL/min/mg protein |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the FLT3 signaling pathway. In AML, mutations in FLT3 lead to its constitutive activation, which in turn aberrantly activates downstream signaling cascades, promoting cell proliferation and survival. By blocking the kinase activity of FLT3, this compound effectively shuts down these oncogenic signals.
Caption: Inhibition of the FLT3 signaling pathway by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are outlined in the primary publication. The following provides a general overview of the methodologies likely employed, based on standard practices in the field.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide is available in the supplementary information of the referenced paper. The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates.
Caption: General workflow for the synthesis of this compound.
FLT3 Kinase Assay
The inhibitory activity of this compound against FLT3 and its mutants was likely determined using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.
Cell Proliferation Assays
The antiproliferative effects of this compound were assessed in various cell lines, including BaF3 cells engineered to express different FLT3 mutants and AML cell lines with endogenous FLT3 mutations. Standard methods such as MTT or CellTiter-Glo assays would be used to measure cell viability after treatment with the compound.
In Vivo Xenograft Model
The in vivo efficacy of this compound was evaluated in a mouse xenograft model using the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.[1] Tumor-bearing mice were treated orally with this compound, and tumor growth was monitored over time.
Metabolic Stability Assay
The metabolic stability of this compound was assessed by incubating the compound with human liver microsomes and measuring its degradation over time using liquid chromatography-mass spectrometry (LC-MS).[1]
Conclusion
This compound is a potent and orally bioavailable FLT3 inhibitor with a promising preclinical profile. Its strong activity against various FLT3 mutations, significant in vivo efficacy, and favorable metabolic stability make it a compelling candidate for further investigation as a targeted therapy for acute myeloid leukemia. The detailed experimental data and protocols provided in the primary publication by Zhi et al. will be invaluable for researchers and drug developers in the field.
References
Unveiling the Target: A Technical Guide to the Biological Profile of LT-540-717
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological target identification and characterization of LT-540-717, a novel and potent small molecule inhibitor. The information presented herein is synthesized from publicly available data and is intended to provide a detailed understanding of its mechanism of action and preclinical efficacy.
Executive Summary
This compound has been identified as a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key receptor tyrosine kinase implicated in the pathogenesis of acute myeloid leukemia (AML).[1][2][3] With a nanomolar inhibitory concentration, this compound demonstrates significant activity against both wild-type and various clinically relevant mutant forms of FLT3.[1][2] Preclinical studies have showcased its potent anti-proliferative effects in FLT3-driven cancer cells and significant tumor growth inhibition in in vivo models, underscoring its potential as a promising therapeutic candidate for AML.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| FLT3 (Wild-Type) | 0.62 |
Data synthesized from publicly available research abstracts.
Table 2: Activity of this compound Against Common FLT3 Mutations
| FLT3 Mutant | Activity |
| FLT3-ITD (D835V) | Inhibitory Activity |
| FLT3-ITD (F691L) | Inhibitory Activity |
| FLT3 (D835Y) | Inhibitory Activity |
| FLT3 (D835V) | Inhibitory Activity |
Specific IC50 values for mutant forms were not publicly available in the initial search. The table indicates demonstrated inhibitory activity.
Table 3: In Vitro and In Vivo Pharmacological Properties of this compound
| Parameter | Value | Species |
| Metabolic Half-life | 3.1 hours | Human Liver Microsomes |
| Tumor Growth Inhibition Rate (25 mg/kg, oral, once daily) | 94.18% | Mouse (MV4-11 Xenograft) |
| Tumor Growth Inhibition Rate (50 mg/kg, oral, once daily) | 93.98% | Mouse (MV4-11 Xenograft) |
Data extracted from preclinical study reports.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3. In AML, activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and differentiation arrest. This compound binds to the ATP-binding pocket of FLT3, preventing the phosphorylation of its downstream targets and thereby abrogating the aberrant signaling cascade.
Caption: FLT3 signaling pathway and inhibition by this compound.
Experimental Protocols
While the full experimental details from the primary publication were not accessible, this section outlines standard methodologies typically employed for the biological target identification and characterization of a kinase inhibitor like this compound.
Kinase Inhibition Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FLT3 and a panel of other kinases for selectivity profiling.
-
Methodology: A common method is a biochemical assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Recombinant human FLT3 kinase is incubated with a specific substrate (e.g., a biotinylated peptide) and ATP in a reaction buffer.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added.
-
Phosphorylation of the substrate is detected by FRET between the europium and APC.
-
The IC50 value is calculated from the dose-response curve.
-
Cell-Based Proliferation Assays
-
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines harboring FLT3 mutations.
-
Methodology:
-
Human AML cell lines (e.g., MV4-11, MOLM-13, both with FLT3-ITD mutations) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously inoculated with a human AML cell line such as MV4-11.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed, and the tumor growth inhibition rate is calculated.
-
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for the identification and preclinical validation of a targeted inhibitor like this compound.
References
- 1. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel multifunctional ligands targeting GABA transporters, butyrylcholinesterase, β-secretase, and amyloid β aggregation as potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
LT-540-717: A Novel FLT3 Inhibitor for Acute Myeloid Leukemia - A Technical Overview of In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for LT-540-717, a novel and potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). The compound has demonstrated significant promise in both laboratory and animal models as a potential therapeutic agent for acute myeloid leukemia (AML), particularly in cases harboring FLT3 mutations. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the compound's mechanism of action and experimental workflow.
Quantitative Data Summary
The following tables present a consolidated view of the in vitro and in vivo data for this compound, facilitating a clear comparison of its activity and properties.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Description |
| FLT3 Inhibition (IC50) | 0.62 nM | Potency in inhibiting the enzymatic activity of the FLT3 kinase. |
| Kinase Selectivity | High | Selective for FLT3 when tested against a panel of 76 tyrosine kinases and 14 CDK family kinases. |
| Inhibitory Profile | Active against multiple FLT3 mutations | Effective against common resistance-conferring mutations including FLT3-ITD (Internal Tandem Duplication), D835V, F691L, and D835Y. |
| Cellular Antiproliferative Activity | Potent | Demonstrated strong antiproliferative effects in BaF3-FLT3-mutant cells and AML cells driven by FLT3 mutations. |
Table 2: In Vitro Metabolic Stability of this compound
| Parameter | Value | System |
| Metabolic Half-life (t½) | 3.1 hours | Human Liver Microsomes |
| Clearance Rate | 7.4 µL/min/mg protein | Human Liver Microsomes |
Table 3: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Dosing Regimen | Tumor Inhibition Rate | Tolerability |
| MV4-11 Tumor Xenograft | 25 mg/kg, once daily (oral) | 94.18% | Well-tolerated, no significant impact on body weight. |
| MV4-11 Tumor Xenograft | 50 mg/kg, once daily (oral) | 93.98% | Well-tolerated, no significant impact on body weight. |
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro and in vivo studies of this compound.
In Vitro Studies
2.1.1. FLT3 Kinase Inhibition Assay The half-maximal inhibitory concentration (IC50) of this compound against FLT3 was determined using a biochemical assay. This typically involves incubating the recombinant FLT3 kinase domain with a specific substrate and ATP. The inhibitory effect of this compound is measured by quantifying the reduction in substrate phosphorylation, often through methods like ELISA or radiometric assays, across a range of compound concentrations.
2.1.2. Kinase Selectivity Profiling To assess the selectivity of this compound, its inhibitory activity was evaluated against a broad panel of kinases.[1] This involved screening the compound at a fixed concentration against 76 different tyrosine kinases and 14 cyclin-dependent kinases (CDKs).[1] The percentage of inhibition for each kinase is determined to identify off-target effects.
2.1.3. Cell-Based Antiproliferative Assays The antiproliferative activity of this compound was assessed in cell lines expressing mutated forms of FLT3, such as BaF3 cells engineered to express FLT3-ITD or other mutations, and human AML cell lines like MV4-11 which endogenously express FLT3-ITD.[1] Cells were cultured in the presence of varying concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was then measured using a colorimetric assay such as MTT or a fluorescence-based method like CellTiter-Glo. The IC50 values were calculated from the dose-response curves.
2.1.4. Metabolic Stability Assay The metabolic stability of this compound was evaluated in human liver microsomes.[1] The compound was incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C. Aliquots were taken at different time points and the reaction was quenched. The concentration of the remaining parent compound was quantified by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). The metabolic half-life and intrinsic clearance were then calculated from the rate of disappearance of the compound.[1]
In Vivo Studies
2.2.1. Mouse Xenograft Model of AML The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model using MV4-11 human AML cells. Immunocompromised mice (e.g., nude or SCID mice) were inoculated with MV4-11 cells. Once tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at doses of 25 mg/kg and 50 mg/kg once daily. Tumor volume and body weight were measured regularly throughout the study. The tumor inhibition rate was calculated by comparing the change in tumor volume in the treated groups to the vehicle control group at the end of the study.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experiments.
Caption: Mechanism of action of this compound in inhibiting FLT3 signaling pathways.
Caption: Workflow for the in vivo efficacy study of this compound.
References
The Safety and Toxicity Profile of LT-540-717: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LT-540-717 is a potent, orally bioavailable inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in the treatment of Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity data on this compound. The information presented herein is intended to support further research and development of this compound. Preclinical data suggests that this compound is well-tolerated in in vivo models at therapeutically effective doses. This document summarizes the key findings from toxicology studies and outlines the general experimental protocols relevant to the preclinical safety assessment of a compound of this class.
Introduction
This compound, a pyrazole-carboxamide derivative, has demonstrated significant efficacy in preclinical models of AML, particularly those harboring FLT3 mutations. As with any investigational new drug, a thorough understanding of its safety and toxicity profile is paramount for its progression to clinical evaluation. This guide synthesizes the available non-clinical safety data and provides context through standardized experimental methodologies.
In Vivo Safety and Tolerability
Preclinical in vivo studies are crucial for assessing the overall safety of a drug candidate in a whole-organism system. The primary available in vivo safety data for this compound comes from xenograft studies in mice.
Acute Toxicity
While a specific single-dose acute toxicity study for this compound has not been detailed in publicly available literature, a related compound, FN-1501, has an acute lethal dose (LD50) in mice of 186 mg/kg, suggesting a better safety profile than the comparator, AT7519 (LD50: 32 mg/kg)[1].
Repeat-Dose Toxicity in Efficacy Studies
In a mouse xenograft model using the MV4-11 human AML cell line, oral administration of this compound was well-tolerated at doses that produced significant anti-tumor activity.[2]
Table 1: Summary of In Vivo Tolerability of this compound in a Mouse Xenograft Model [2]
| Dose Level (Oral, Once Daily) | Tumor Inhibition Rate | Observed Side Effects |
| 25 mg/kg | 94.18% | No obvious impact on body weight |
| 50 mg/kg | 93.98% | No obvious impact on body weight |
Experimental Protocols
Detailed experimental protocols for the safety and toxicity studies of this compound are not publicly available. The following sections describe standardized and commonly accepted methodologies for key preclinical toxicology assessments.
In Vivo Xenograft Tolerability Study
This protocol outlines a general approach for assessing tolerability during an efficacy study, similar to the one described for this compound.
Objective: To evaluate the general health and tolerability of this compound in tumor-bearing mice.
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are inoculated with a human AML cell line harboring an FLT3 mutation (e.g., MV4-11).
Dosing: Once tumors are established, animals are randomized into vehicle control and treatment groups. This compound is administered orally, once daily, at predefined doses (e.g., 25 mg/kg and 50 mg/kg).
Monitoring Parameters:
-
Body Weight: Measured daily or at least three times per week. Significant weight loss (typically >15-20%) is a key indicator of toxicity.
-
Clinical Observations: Animals are observed daily for any signs of distress, including changes in posture, activity, fur texture, and behavior.
-
Tumor Volume: Measured regularly to assess efficacy.
-
Survival: Monitored throughout the study.
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or if animals in the treatment groups show signs of excessive toxicity.
In Vivo Xenograft Study Workflow
Genotoxicity Assessment
Genotoxicity assays are critical for determining if a compound can cause genetic damage. The Ames test is a standard initial screen for mutagenicity.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Procedure: The bacterial strains are exposed to various concentrations of this compound. The mixture is then plated on a minimal agar medium lacking histidine.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Cardiovascular Safety Pharmacology
Cardiovascular safety is a major consideration in drug development. The hERG assay is a key in vitro screen for assessing the potential of a drug to cause QT interval prolongation, which can lead to life-threatening arrhythmias.
hERG (human Ether-à-go-go-Related Gene) Assay
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a primary cause of drug-induced QT prolongation.
Methodology:
-
Cell System: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the hERG channel are used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.
-
Procedure: The cells are exposed to a range of concentrations of this compound. The effect on the hERG current is measured and compared to the baseline current and a vehicle control.
-
Evaluation: The concentration of this compound that causes 50% inhibition of the hERG current (IC50) is determined. A lower IC50 value indicates a higher risk of QT prolongation.
Signaling Pathway Inhibition
This compound is a potent inhibitor of the FLT3 signaling pathway. Understanding this pathway is crucial for interpreting both efficacy and potential on-target toxicities.
Inhibition of FLT3 Signaling by this compound
Conclusion
The available preclinical data for this compound suggests a favorable safety profile at doses that are efficacious in in vivo models of AML. The compound was well-tolerated in a mouse xenograft study with no significant adverse effects on body weight observed. While detailed protocols for specific toxicology studies on this compound are not publicly available, this guide provides an overview of the standard methodologies used to assess the safety of such compounds. Further comprehensive preclinical toxicology studies, including genotoxicity and cardiovascular safety assessments, will be essential for the continued development of this compound as a potential therapeutic agent for AML.
References
In-Depth Technical Guide: LT-540-717 Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for LT-540-717, a novel and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). The information presented is collated from publicly available preclinical data, primarily from the foundational study by Zhi, Y. et al., published in the European Journal of Medicinal Chemistry (2023).
Pharmacodynamic Profile
This compound demonstrates potent and selective inhibitory activity against FLT3, a key driver in certain types of acute myeloid leukemia (AML). Its efficacy has been established through both enzymatic and cell-based assays.
Enzymatic and Cellular Activity
The core pharmacodynamic characteristic of this compound is its nanomolar-range inhibition of FLT3. The compound has also been tested against various clinically relevant FLT3 mutations, showcasing its potential to overcome some forms of resistance.
| Parameter | Value | Target/Cell Line | Description |
| IC50 | 0.62 nM | FLT3 | The half maximal inhibitory concentration against the FLT3 enzyme, indicating high potency. |
| Inhibitory Activity | Effective | FLT3 (ITD, D835V) | Demonstrates activity against the internal tandem duplication mutation combined with a tyrosine kinase domain (TKD) mutation. |
| Inhibitory Activity | Effective | FLT3 (ITD, F691L) | Shows efficacy against the ITD mutation in combination with another TKD mutation. |
| Inhibitory Activity | Effective | FLT3 (D835Y) | Active against this common TKD mutation. |
| Inhibitory Activity | Effective | FLT3 (D835V) | Active against another prevalent TKD mutation. |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a preclinical mouse xenograft model using the human AML cell line MV4-11, which harbors an FLT3-ITD mutation.
| Animal Model | Dosing Regimen | Tumor Inhibition Rate | Observations |
| MV4-11 Xenograft | 25 mg/kg, once daily (oral) | 94.18% | Significant inhibition of tumor growth was observed at this dose. |
| MV4-11 Xenograft | 50 mg/kg, once daily (oral) | 93.98% | A higher dose did not result in a significant increase in tumor inhibition, suggesting a plateau in efficacy at the tested doses. The compound was well-tolerated with no obvious impact on body weight. |
Pharmacokinetic Profile
Initial pharmacokinetic characterization of this compound has been performed using in vitro methods to assess its metabolic stability.
| Parameter | Value | System | Description |
| Metabolic Half-life (t1/2) | 3.1 hours | Human Liver Microsomes | This provides an early indication of the compound's stability in the presence of metabolic enzymes. |
| Clearance Rate | 7.4 µL/min/mg protein | Human Liver Microsomes | This measurement of metabolic clearance in a key metabolizing organ system helps to predict in vivo clearance. |
Experimental Protocols
While the full, detailed experimental protocols from the primary literature are not publicly accessible, the following methodologies are standard for the assessments performed on this compound.
In Vitro FLT3 Kinase Assay
A typical biochemical assay to determine the IC50 value would involve a recombinant human FLT3 kinase. The assay would measure the phosphorylation of a substrate in the presence of varying concentrations of this compound. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using radiolabeled ATP.
Cell-Based Proliferation Assays
To assess the anti-proliferative activity against different FLT3 mutations, Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are commonly engineered to express human FLT3 with various mutations. These cells are then cultured with a range of concentrations of this compound. Cell viability is typically measured after 72 hours using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
In Vitro Metabolic Stability Assay
The metabolic stability of this compound was likely assessed by incubating the compound at a known concentration (e.g., 1 µM) with human liver microsomes and a co-factor cocktail including NADPH. Aliquots would be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction would be quenched. The remaining concentration of this compound would be quantified using liquid chromatography-mass spectrometry (LC-MS/MS). The half-life and clearance rate are then calculated from the disappearance of the parent compound over time.
MV4-11 Xenograft Mouse Model
For the in vivo efficacy study, immunodeficient mice (e.g., NOD/SCID or BALB/c nude) would be subcutaneously inoculated with MV4-11 cells. Once tumors reach a palpable size (e.g., 100-200 mm³), the mice would be randomized into vehicle control and treatment groups. This compound would be formulated for oral administration (e.g., in a solution of 0.5% methylcellulose) and administered daily. Tumor volume and body weight would be measured regularly (e.g., twice weekly). The tumor inhibition rate is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a probable experimental workflow for its in vivo evaluation.
An In-depth Technical Guide to the Solubility and Stability Testing of the Hypothetical Compound LT-540-717
Disclaimer: The compound "LT-540-717" is a hypothetical designation for an early-stage small molecule drug candidate. The following guide is based on established principles and standard protocols within the pharmaceutical industry for the pre-formulation and characterization of new chemical entities (NCEs).
Introduction
The successful development of a new chemical entity (NCE) into a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These characteristics profoundly influence a drug's bioavailability, manufacturability, and shelf-life, ultimately impacting its safety and efficacy. This guide provides a comprehensive overview of the core experimental protocols for assessing the aqueous solubility and chemical stability of the hypothetical NCE, this compound. The methodologies and data presented herein are intended to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the early-stage characterization of small molecule drug candidates.
The protocols outlined are aligned with industry best practices and draw upon guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The guide covers both kinetic and thermodynamic solubility assessments to inform lead optimization and pre-formulation activities.[1][2][3][4] Additionally, it details a suite of forced degradation studies designed to elucidate the intrinsic stability of this compound and to support the development of a stability-indicating analytical method.[5]
Solubility Characterization
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. Early assessment of this property is crucial for guiding formulation strategies. Both kinetic and thermodynamic solubility are evaluated to provide a comprehensive profile. Kinetic solubility measures the concentration of a compound in solution after being introduced from a DMSO stock, reflecting a non-equilibrium state, while thermodynamic solubility represents the true equilibrium solubility of the solid form of the compound.
Experimental Protocol: Kinetic Solubility Assay
This assay is a high-throughput method used in early discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, clear for reading)
-
Automated liquid handler (optional)
-
Plate shaker
-
UV-Vis microplate reader or HPLC-UV system
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer 2 µL of each DMSO concentration into a new 96-well plate. Add 198 µL of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.
-
Precipitation Assessment: Measure the turbidity of each well using a nephelometer or by measuring absorbance at 620 nm in a plate reader.
-
Quantification: To determine the concentration of the dissolved compound, filter the samples through a 0.45 µm filter plate. Analyze the filtrate by HPLC-UV or UV-Vis spectroscopy against a standard curve prepared in a 1% DMSO/PBS solution.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the solid compound and is considered the gold standard for solubility measurement.
Materials:
-
This compound (solid powder)
-
Series of aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV system
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to 1 mL of each selected aqueous buffer in a glass vial. This ensures a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to 25°C. Shake the samples for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After 24 hours, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution and Analysis: Dilute the supernatant with the appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV method against a standard curve.
Data Presentation: Solubility of this compound
The following tables summarize hypothetical solubility data for this compound.
Table 1: Kinetic and Thermodynamic Solubility of this compound at pH 7.4
| Assay Type | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | 85.2 | 193.6 |
| Thermodynamic | 45.8 | 104.1 |
Table 2: pH-Dependent Thermodynamic Solubility of this compound
| pH of Buffer | Buffer System | Solubility (µg/mL) |
| 1.2 | 0.1 N HCl | 150.7 |
| 4.5 | Acetate | 98.3 |
| 6.8 | Phosphate | 52.1 |
| 7.4 | Phosphate | 45.8 |
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which can help in understanding its intrinsic stability and in developing stability-indicating analytical methods. These studies are a key component of the stability testing guidelines issued by the ICH.
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the overall workflow for the characterization of this compound.
Caption: Overall workflow for solubility and stability testing of this compound.
General Protocol for Forced Degradation
Materials:
-
This compound
-
Acetonitrile (ACN) and Water, HPLC grade
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers (thermal and photostability)
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
Methodology:
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., 50:50 ACN:Water).
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution. A control sample (drug substance in solvent without stressor) should be run in parallel. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C. Neutralize samples with an equivalent amount of acid before analysis.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature.
-
Photostability: Expose the solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Thermal Stress: Expose the solid drug substance and the solution to dry heat at 80°C.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze all samples using a stability-indicating HPLC-PDA method. The method should be capable of separating the parent peak from all degradation products. Peak purity analysis should be performed to ensure there is no co-elution.
Data Presentation: Stability of this compound
The following table summarizes hypothetical forced degradation data for this compound.
Table 3: Forced Degradation of this compound after 24 hours
| Stress Condition | % this compound Remaining | Number of Degradants | Major Degradant (RT, min) |
| Control (RT) | 99.8 | 0 | - |
| 0.1 M HCl, 60°C | 85.3 | 2 | 4.2 |
| 0.1 M NaOH, 60°C | 78.9 | 3 | 3.8, 5.1 |
| 3% H₂O₂, RT | 92.1 | 1 | 6.5 |
| Thermal (80°C, solution) | 96.5 | 1 | 7.2 |
| Photostability (ICH Q1B) | 89.7 | 2 | 4.8 |
Visualization of Stability Testing Workflow
The following diagram provides a detailed logical flow for the forced degradation study.
Caption: Logical workflow for the forced degradation study of this compound.
Conclusion
This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of the hypothetical NCE, this compound. The detailed protocols for kinetic and thermodynamic solubility, alongside the comprehensive approach to forced degradation studies, are designed to generate critical data that will inform downstream drug development activities. The presented data, while hypothetical, illustrates the expected outcomes of such studies and highlights the importance of structured data presentation. By adhering to these methodologies, drug development professionals can build a robust physicochemical profile of their drug candidates, enabling informed decision-making and mitigating risks in the path towards clinical development.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a critical target in the treatment of Acute Myeloid Leukemia (AML), with mutations in this receptor tyrosine kinase being prevalent and associated with poor prognosis. This technical guide provides a comprehensive overview of LT-540-717, a novel and potent FLT3 inhibitor, and its related compounds. We delve into its mechanism of action, structure-activity relationships, and preclinical data. This document also outlines detailed experimental protocols for the evaluation of similar compounds and visualizes key signaling pathways and experimental workflows to aid in the research and development of next-generation FLT3 inhibitors.
Introduction to FLT3 as a Therapeutic Target in AML
Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The Fms-like tyrosine kinase 3 (FLT3) receptor plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant portion of AML patients, FLT3 is constitutively activated through mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD). These mutations lead to uncontrolled cell proliferation and are associated with a poor clinical outcome, making FLT3 an attractive target for therapeutic intervention.
This compound: A Potent, Orally Bioavailable FLT3 Inhibitor
This compound is a novel, orally bioavailable FLT3 inhibitor identified as a promising candidate for the treatment of AML. It demonstrates potent enzymatic inhibitory activity against FLT3 with an IC50 value of 0.62 nM.
Preclinical Data Summary
This compound has shown significant efficacy in preclinical models of FLT3-mutant AML.
| Parameter | Value | Notes |
| FLT3 IC50 | 0.62 nM | Enzymatic assay |
| Metabolic Half-life | 3.1 hours | Human liver microsomes |
| Clearance Rate | 7.4 µL/min/mg protein | Human liver microsomes |
| In Vivo Efficacy | 94.18% tumor inhibition | MV4-11 xenograft model, 25 mg/kg daily oral dose |
Related Compounds and Analogs
The development of this compound was initiated from the lead compound FN-1501 . FN-1501 is a potent inhibitor of both FLT3 and Cyclin-Dependent Kinases (CDKs).
FN-1501: A Dual FLT3/CDK Inhibitor
FN-1501 exhibits potent inhibitory activity against FLT3 and several CDKs, which are key regulators of the cell cycle. This dual-targeting mechanism may offer a broader anti-leukemic activity.
| Target | IC50 (nM) |
| FLT3 | 0.28 |
| CDK2/cyclin A | 2.47 |
| CDK4/cyclin D1 | 0.85 |
| CDK6/cyclin D1 | 1.96 |
FN-1501 has demonstrated the ability to suppress the phosphorylation of downstream signaling proteins including FLT3, STAT5, ERK, and AKT, leading to the induction of apoptosis in cancer cells.
Signaling Pathways
Mutated FLT3 constitutively activates downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, and leads to increased STAT5 activation. These pathways promote cell proliferation and survival. This compound, by inhibiting FLT3, effectively blocks these aberrant signaling cascades.
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of FLT3 inhibitors like this compound.
In Vitro FLT3 Kinase Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the FLT3 kinase.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent like DMSO. Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Reaction Setup: In a microplate, add the FLT3 enzyme, the test compound at various concentrations, and the substrate.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using commercially available kits that convert ADP to a detectable signal (e.g., luminescence).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of FLT3 and STAT5 Phosphorylation
This protocol is used to assess the effect of the inhibitor on the phosphorylation status of FLT3 and its downstream target STAT5 in AML cells.
Protocol:
-
Cell Culture and Treatment: Culture an FLT3-mutant AML cell line (e.g., MV4-11) and treat with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for electrophoresis.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model using an AML cell line.
Protocol:
-
Cell Implantation: Subcutaneously implant a human AML cell line with an FLT3 mutation (e.g., MV4-11) into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the tumor-bearing mice to different treatment groups, including a vehicle control group. Administer the test compound (e.g., this compound) and the vehicle according to the specified dose and schedule (e.g., daily oral gavage).
-
Efficacy and Toxicity Assessment: Monitor tumor volume and the body weight of the mice regularly. At the end of the study, calculate the tumor growth inhibition for each treatment group.
-
Pharmacokinetic and Pharmacodynamic Analysis (Optional): Collect blood and tumor samples at various time points to analyze drug concentrations and target modulation (e.g., by western blot).
Conclusion
This compound is a highly potent and orally bioavailable FLT3 inhibitor with promising preclinical activity against FLT3-mutant AML. Its development from the dual FLT3/CDK inhibitor FN-1501 highlights a successful lead optimization strategy. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field of AML drug discovery and development, facilitating the evaluation and advancement of new therapeutic agents targeting the FLT3 signaling pathway. Further investigation into the efficacy and safety of this compound in more advanced preclinical models and ultimately in clinical trials is warranted.
LT-540-717: A Promising Novel FLT3 Inhibitor for Acute Myeloid Leukemia
A Technical Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
LT-540-717 is a novel, orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant preclinical efficacy in models of FLT3-mutant acute myeloid leukemia (AML).[1] Developed by researchers at China Pharmaceutical University, this compound exhibits potent and selective inhibitory activity against wild-type FLT3 and a range of clinically relevant FLT3 mutations, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1] This technical whitepaper provides a comprehensive review of the currently available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and metabolic stability.
Introduction: The Role of FLT3 in Acute Myeloid Leukemia
Acute myeloid leukemia is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FLT3 gene, which encodes a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitors. The most common of these mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y/V mutation. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell growth, inhibiting apoptosis, and ultimately contributing to the leukemic phenotype. The development of targeted FLT3 inhibitors has therefore become a primary therapeutic strategy in the management of FLT3-mutant AML.
This compound: Mechanism of Action
This compound is a potent inhibitor of the FLT3 receptor tyrosine kinase.[1] Its primary mechanism of action involves binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways that are critical for cell survival and proliferation in FLT3-mutant AML cells.
Figure 1: Simplified signaling pathway of mutated FLT3 and the inhibitory action of this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against FLT3 kinase and antiproliferative activity against FLT3-mutant cell lines.[1] A summary of the key in vitro data is presented in the table below.
| Parameter | Value | Cell Line/Assay |
| FLT3 Kinase Inhibition (IC50) | 0.62 nM | Kinase Assay |
| Antiproliferative Activity | Potent | BaF3-FLT3-mutant cells |
| Potent | FLT3-mutation driven AML cells | |
| Inhibitory Activity against Acquired Mutations | Promising | FLT3 (ITD, D835V) |
| Promising | FLT3 (ITD, F691L) | |
| Promising | FLT3 (D835Y) | |
| Promising | FLT3 (D835V) |
Table 1: Summary of In Vitro Activity of this compound.[1]
Kinase Selectivity
To assess its selectivity, this compound was evaluated against a panel of 76 tyrosine kinases and a panel of 14 CDK family kinases. The results indicated that this compound is a selective inhibitor of FLT3.
Figure 2: Experimental workflow for determining the kinase selectivity of this compound.
Metabolic Stability
The metabolic stability of this compound was assessed in vitro using human liver microsomes. These studies are crucial for predicting the in vivo pharmacokinetic properties of a drug candidate.
| Parameter | Value |
| Metabolic Half-life | 3.1 hours |
| Clearance Rate | 7.4 µL/min/mg protein |
Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes.
In Vivo Efficacy
The in vivo antitumor activity of this compound was evaluated in a mouse xenograft model using MV4-11 cells, which harbor an FLT3-ITD mutation.
| Animal Model | Treatment | Dosing Schedule | Tumor Inhibition Rate | Body Weight Impact |
| MV4-11 Tumor Mouse Xenograft | This compound (25 mg/kg) | Once-daily oral administration | 94.18% | No obvious impact |
| MV4-11 Tumor Mouse Xenograft | This compound (50 mg/kg) | Once-daily oral administration | 93.98% | No obvious impact |
Table 3: In Vivo Efficacy of this compound in a Mouse Xenograft Model.
The compound was well-tolerated in this model, with no significant impact on the body weight of the animals even at the higher dose, suggesting a favorable safety profile.
Figure 3: Logical flow of the in vivo efficacy study of this compound.
Experimental Protocols
Detailed experimental protocols were reported in the primary literature (Zhi, Y. et al. Eur J Med Chem 2023, 256: 115448). Key methodologies are summarized below:
-
Kinase Inhibition Assay: The IC50 value of this compound against FLT3 was determined using a standard in vitro kinase assay. This typically involves incubating the purified kinase with the inhibitor at various concentrations, ATP, and a substrate. The level of substrate phosphorylation is then measured to determine the extent of kinase inhibition.
-
Cell Proliferation Assays: The antiproliferative activity of this compound was assessed using cell viability assays, such as the MTT or CellTiter-Glo assay. BaF3 cells engineered to express mutant FLT3 and FLT3-mutation-driven AML cell lines were treated with increasing concentrations of the compound, and cell viability was measured after a defined incubation period.
-
Metabolic Stability Assay: The in vitro metabolic stability was determined by incubating this compound with human liver microsomes in the presence of NADPH. The concentration of the compound was measured at different time points using LC-MS/MS to calculate the metabolic half-life and clearance rate.
-
Mouse Xenograft Model: The in vivo efficacy was evaluated in immunodeficient mice bearing tumors derived from the subcutaneous injection of MV4-11 cells. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally at the specified doses, and tumor volume and body weight were monitored regularly throughout the study.
Conclusion
The preclinical data for this compound are highly encouraging, positioning it as a promising therapeutic candidate for AML, particularly for patients with dual FLT3-ITD and TKD mutations. Its potent and selective inhibition of FLT3, favorable in vitro metabolic stability, and significant in vivo antitumor efficacy at well-tolerated doses warrant further investigation and clinical development. Future studies will be necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, in preparation for potential human clinical trials.
References
Methodological & Application
Application Notes and Protocols for LT-540-717 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of LT-540-717, a novel and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, in cell culture experiments. The information is intended to guide researchers in studying the effects of this compound on acute myeloid leukemia (AML) cells harboring FLT3 mutations.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in AML. Constitutive activation of FLT3 due to mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, leads to uncontrolled proliferation and survival of leukemic cells. This compound has demonstrated potent and selective inhibitory activity against wild-type and various mutant forms of FLT3, making it a promising candidate for targeted cancer therapy.
Mechanism of Action
This compound exerts its anti-leukemic effects by binding to the ATP-binding pocket of the FLT3 kinase domain. This competitive inhibition prevents the phosphorylation and subsequent activation of FLT3, thereby blocking its downstream signaling pathways. The primary pathways affected are the PI3K/AKT, RAS/MAPK, and STAT5 pathways, all of which are critical for cell survival, proliferation, and differentiation. By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis in FLT3-mutated AML cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Lines/Target | Notes |
| IC50 (FLT3 Kinase) | 0.62 nM | Recombinant FLT3 Kinase | Demonstrates potent enzymatic inhibition. |
| Antiproliferative IC50 | Not explicitly stated in abstract, but potent against given cell lines. | BaF3-FLT3-mutant cells, FLT3-mutation driven AML cells (e.g., MV4-11) | Indicates strong cellular activity. |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Cell Line | Treatment Dose & Schedule | Tumor Inhibition Rate | Notes |
| Mouse Xenograft | MV4-11 | 25 mg/kg, once daily, oral | 94.18% | Significant tumor growth inhibition. |
| Mouse Xenograft | MV4-11 | 50 mg/kg, once daily, oral | 93.98% | Well-tolerated with no obvious impact on body weight. |
Signaling Pathway and Experimental Workflow Diagrams
FLT3 Signaling Pathway Inhibition by this compound
Caption: Inhibition of constitutively active FLT3 signaling by this compound.
General Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
Disclaimer: The following protocols are representative methodologies for studying FLT3 inhibitors in AML cell lines. For the exact experimental conditions used in the original publication by Zhi, Y. et al. (Eur J Med Chem 2023, 256: 115448), it is highly recommended to consult the full research article.
Cell Culture of FLT3-Mutant AML Cell Lines (MV4-11)
Materials:
-
MV4-11 cell line (ATCC® CRL-9591™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Sterile cell culture flasks (T-75)
-
Sterile conical tubes (15 mL and 50 mL)
-
CO2 incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete growth medium: IMDM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of MV4-11 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cells at 125 x g for 7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Maintain the cell culture in a CO2 incubator at 37°C with 5% CO2.
-
Monitor cell density and viability daily. Maintain the cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.
-
Subculture the cells every 2-3 days by transferring a fraction of the cell suspension to a new flask with fresh complete growth medium to maintain the recommended cell density.
Antiproliferative (Cell Viability) Assay
Materials:
-
MV4-11 cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Multi-channel pipette
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Harvest MV4-11 cells and determine the viable cell concentration using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells to achieve a final volume of 200 µL per well.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response).
Western Blot Analysis of FLT3 Signaling Pathway
Materials:
-
MV4-11 cells
-
This compound
-
Complete growth medium
-
PBS, ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MV4-11 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach or stabilize overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control for a specified time (e.g., 2-4 hours).
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to ensure equal protein loading. Analyze the band intensities to determine the effect of this compound on the phosphorylation status of FLT3 and its downstream targets.
Application Notes and Protocols for LT-540-717 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LT-540-717 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] Activating mutations in FLT3 are present in approximately 30% of AML patients and are associated with a poor prognosis. This compound has demonstrated significant anti-tumor efficacy in preclinical models of FLT3-mutant AML, making it a promising candidate for further investigation.[1] These application notes provide detailed protocols for the use of this compound in animal models, specifically focusing on the widely used MV4-11 xenograft model.
Mechanism of Action
This compound is an orally bioavailable small molecule that targets the ATP-binding pocket of FLT3, thereby inhibiting its kinase activity. It has shown potent inhibitory activity against wild-type FLT3 and various clinically relevant mutants, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. The inhibition of FLT3 by this compound blocks downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which are crucial for the proliferation and survival of AML cells.[3][4]
FLT3 Signaling Pathway Inhibition by this compound
Caption: Inhibition of FLT3 signaling by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC₅₀ (FLT3) | 0.62 nM | Recombinant FLT3 Kinase | |
| Antiproliferative Activity | Potent inhibition | BaF3-FLT3-mutant cells | |
| Antiproliferative Activity | Potent inhibition | FLT3-mutation driven AML cells (e.g., MV4-11) |
Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Animal Model | Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (%) | Body Weight Impact | Reference |
| MV4-11 Xenograft (Mouse) | 25 mg/kg | 94.18 | No obvious impact | |
| MV4-11 Xenograft (Mouse) | 50 mg/kg | 93.98 | No obvious impact |
Experimental Protocols
Protocol 1: MV4-11 Subcutaneous Xenograft Model in Immunodeficient Mice
This protocol describes the establishment of a subcutaneous xenograft model using the human AML cell line MV4-11, which harbors an FLT3-ITD mutation.
Materials:
-
MV4-11 human biphenotypic B myelomonocytic leukemia cells
-
Immunodeficient mice (e.g., NOD/SCID or SCID, female, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS (Phosphate Buffered Saline)
-
Syringes and needles (27G)
-
Calipers
-
Animal housing facility (SPF conditions)
Experimental Workflow:
Caption: Workflow for the MV4-11 xenograft study.
Procedure:
-
Cell Culture: Culture MV4-11 cells in appropriate media and conditions as recommended by the supplier.
-
Cell Preparation for Injection:
-
Harvest cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and perform a viable cell count (e.g., using trypan blue exclusion).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
-
-
Animal Inoculation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁷ MV4-11 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare this compound for oral administration. A common vehicle for oral gavage of similar small molecule inhibitors is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The final concentration should be calculated based on the dosing volume and the average weight of the mice.
-
Administer this compound or vehicle control orally once daily at the desired doses (e.g., 25 mg/kg and 50 mg/kg).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity or distress (e.g., changes in behavior, posture, or activity).
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the animals according to approved protocols and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic studies).
-
Pharmacodynamic Analysis (Optional)
To assess the in vivo target engagement of this compound, tumor samples can be collected at specified time points after the final dose. Western blotting can be performed on tumor lysates to analyze the phosphorylation status of FLT3 and its downstream targets (e.g., STAT5, ERK). A significant reduction in the phosphorylation of these proteins in the this compound-treated group compared to the vehicle control would indicate effective target inhibition.
Safety and Handling
This compound is a research compound. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. The compound should be handled in a well-ventilated area. For oral administration to animals, appropriate animal handling and gavage techniques should be employed to minimize stress and prevent injury. All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound, a novel FLT3 inhibitor with promising efficacy in models of FLT3-mutant AML | BioWorld [bioworld.com]
- 2. Rational design of 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide (this compound) as orally bioavailable FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
LT-540-717 dosage and administration guidelines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the currently available data on the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, LT-540-717, a potential therapeutic agent for Acute Myeloid Leukemia (AML). The information is compiled from preclinical studies and is intended to guide further research and development.
Overview of this compound
This compound is a potent and orally bioavailable small molecule inhibitor of FLT3.[1] It has demonstrated significant efficacy in preclinical models of AML, particularly those harboring FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Mutations | Reference |
| FLT3 Inhibition (IC50) | 0.62 nM | Not specified | [1] |
| Inhibitory Activity Against Acquired FLT3 Mutations | Active | FLT3 (ITD, D835V), FLT3 (ITD, F691L), FLT3 (D835Y), FLT3 (D835V) | [1] |
| Antiproliferative Activity | Potent | BaF3-FLT3-mutant cells, FLT3-mutation driven AML cells | [1] |
| Metabolic Half-life (Human Liver Microsomes) | 3.1 hours | Not applicable | |
| Metabolic Clearance Rate (Human Liver Microsomes) | 7.4 µL/min/mg protein | Not applicable |
Table 2: In Vivo Efficacy of this compound in MV4-11 Tumor Mouse Xenograft Model
| Dosage and Administration | Tumor Inhibition Rate | Observations | Reference |
| 25 mg/kg, once-daily, oral | 94.18% | Significant inhibition of tumor growth, well-tolerated. | |
| 50 mg/kg, once-daily, oral | 93.98% | No obvious impact on body weight. |
Signaling Pathway
This compound functions by inhibiting the FLT3 receptor tyrosine kinase. In AML, mutations in FLT3 can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. The diagram below illustrates the primary signaling pathways downstream of FLT3 that are implicated in AML pathogenesis.
Caption: FLT3 signaling pathways in AML and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for this compound are described in Zhi, Y. et al. Eur J Med Chem 2023, 256: 115448. While the full text of this publication could not be accessed, the following are generalized methodologies for the key experiments cited.
4.1. FLT3 Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting FLT3 kinase activity.
-
General Protocol:
-
A recombinant human FLT3 kinase enzyme is used.
-
The assay is typically performed in a 96- or 384-well plate format.
-
This compound is serially diluted to a range of concentrations.
-
The compound dilutions are incubated with the FLT3 enzyme and a suitable substrate (e.g., a synthetic peptide) in the presence of ATP.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP) or antibody-based detection (e.g., ELISA with a phospho-specific antibody).
-
The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
-
4.2. Cell Proliferation Assay
-
Objective: To assess the antiproliferative effect of this compound on AML cells harboring FLT3 mutations.
-
General Protocol:
-
AML cell lines with known FLT3 mutations (e.g., MV4-11, MOLM-13) or BaF3 cells engineered to express mutant FLT3 are used.
-
Cells are seeded in 96-well plates at a predetermined density.
-
This compound is added at various concentrations.
-
The cells are incubated for a period of 48 to 72 hours.
-
Cell viability or proliferation is measured using a colorimetric or fluorometric assay, such as MTT, XTT, or CellTiter-Glo®.
-
The concentration of this compound that inhibits 50% of cell growth (GI50 or IC50) is determined from the dose-response curve.
-
4.3. In Vivo Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
General Protocol:
-
Immunocompromised mice (e.g., nude or NOD/SCID) are used.
-
Human AML cells (e.g., MV4-11) are implanted subcutaneously or intravenously into the mice.
-
Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses (e.g., 25 mg/kg and 50 mg/kg) and schedules (e.g., once daily). The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the tumor inhibition rate is calculated by comparing the tumor growth in the treated groups to the control group.
-
Administration Guidelines for Research Purposes
For in vivo studies, this compound has been administered orally. A suitable vehicle for formulation should be determined based on the compound's solubility and stability. For in vitro experiments, this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution, which can then be further diluted in cell culture medium.
Disclaimer: This document is intended for research purposes only. The information provided is based on preclinical data and should not be used for clinical decision-making. Researchers should refer to the primary literature for more detailed information.
References
Application Notes and Protocols for In Vitro Profiling of LT-540-717, a Novel FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LT-540-717 is a novel and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, demonstrating significant efficacy in preclinical models of Acute Myeloid Leukemia (AML) with an IC50 of 0.62 nM.[1] As a critical regulator of hematopoiesis, activating mutations in FLT3 are prevalent in AML, leading to constitutive kinase activity and driving leukemogenesis through downstream signaling pathways such as JAK/STAT, PI3K/AKT, and MAPK.[2][3][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase assay and cell-based proliferation assays in relevant human and murine cell lines.
Signaling Pathway of FLT3 in AML
Mutated FLT3, particularly with internal tandem duplications (FLT3-ITD), leads to its constitutive activation. This results in the phosphorylation and activation of multiple downstream signaling molecules, promoting cell proliferation and survival. A key downstream effector is the STAT5 transcription factor, which is critical for the survival of AML cells.[5]
Experimental Protocols
FLT3 In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a biochemical assay to determine the IC50 of this compound against recombinant FLT3 kinase by measuring the amount of ADP produced.
Workflow:
Materials:
-
Recombinant Human FLT3 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (stock solution in DMSO)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle control to the wells.
-
Add 10 µL of a solution containing FLT3 kinase and MBP substrate in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Component | Recommended Concentration |
| FLT3 Enzyme | 5-10 ng/reaction |
| MBP Substrate | 0.2 µg/µL |
| ATP | 25 µM |
| This compound | 0.1 nM - 10 µM (10-point dilution) |
| This compound Conc. (nM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.2 |
| 0.1 | 8.1 ± 4.5 |
| 0.3 | 25.6 ± 6.1 |
| 0.62 (IC50) | 50.0 ± 5.5 |
| 1.0 | 65.3 ± 4.9 |
| 10 | 88.2 ± 3.7 |
| 100 | 95.1 ± 2.1 |
| 1000 | 98.9 ± 1.5 |
Ba/F3-FLT3-ITD Cell Proliferation Assay
This assay measures the anti-proliferative activity of this compound in a murine pro-B cell line engineered to express the human FLT3-ITD mutation, rendering its growth dependent on FLT3 kinase activity rather than IL-3.
Procedure:
-
Cell Culture: Culture Ba/F3-FLT3-ITD cells in RPMI-1640 medium supplemented with 10% FBS and appropriate selection antibiotics, without IL-3.
-
Assay Setup:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 90 µL of culture medium.
-
Add 10 µL of serially diluted this compound in culture medium to the wells. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition) as described for the kinase assay.
Data Presentation:
| Cell Line | Seeding Density (cells/well) | Incubation Time |
| Ba/F3-FLT3-ITD | 5,000 | 72 hours |
| This compound Conc. (nM) | % Growth Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 4.8 |
| 1 | 15.2 ± 5.3 |
| 5 | 48.9 ± 6.2 |
| 10 | 75.4 ± 4.1 |
| 50 | 92.1 ± 3.3 |
| 100 | 97.8 ± 2.0 |
MV-4-11 Human AML Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of the human AML cell line MV-4-11, which endogenously expresses the FLT3-ITD mutation.
Procedure:
-
Cell Culture: Maintain MV-4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS. These are suspension cells.
-
Assay Setup:
-
Seed MV-4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 180 µL of medium.
-
Add 20 µL of serially diluted this compound.
-
-
Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm. Calculate the GI50 as previously described.
Data Presentation:
| Cell Line | Seeding Density (cells/well) | Incubation Time |
| MV-4-11 | 10,000 | 72 hours |
| This compound Conc. (nM) | % Growth Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 6.1 |
| 0.5 | 20.3 ± 5.9 |
| 1 | 45.1 ± 7.2 |
| 2 | 68.7 ± 5.4 |
| 10 | 89.9 ± 3.8 |
| 50 | 96.4 ± 2.5 |
Conclusion
These protocols provide a robust framework for the in vitro characterization of this compound. The biochemical assay directly measures the compound's potency against its target kinase, FLT3. The cell-based assays confirm its anti-proliferative activity in cancer cells dependent on FLT3 signaling, providing a more physiologically relevant assessment of its potential as an anti-leukemic agent. Consistent and reproducible data generated from these assays are crucial for the continued development of this compound as a therapeutic candidate.
References
- 1. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
Application Notes and Protocols for LT-540-717 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
LT-540-717 is a novel and potent, orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] It demonstrates significant potential in the treatment of acute myeloid leukemia (AML), particularly in patient populations harboring FLT3 mutations.[1] Activating mutations in the FLT3 receptor are one of the most common genetic alterations in AML, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][2][3] this compound has shown high potency with an IC50 value of 0.62 nM against FLT3 and exhibits inhibitory activity against various acquired FLT3 mutations. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel FLT3 inhibitors.
Mechanism of Action and Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) lead to ligand-independent constitutive activation of the receptor. This results in the aberrant activation of downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, and often involves the STAT5 signaling pathway, which collectively drive leukemic cell growth and survival. This compound acts by inhibiting the kinase activity of FLT3, thereby blocking these downstream signals.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel FLT3 inhibitors involves a primary screen of a large compound library using a biochemical assay, followed by secondary confirmation and validation using cell-based assays. This workflow ensures the identification of potent and cell-permeable compounds with the desired mechanism of action.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and representative data for hypothetical hits from an HTS campaign.
Table 1: Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical | FLT3 (Wild-Type) | IC50 | 0.62 nM |
| Cell-Based | MV4-11 (FLT3-ITD) | GI50 | 1.5 nM |
| Cell-Based | MOLM-13 (FLT3-ITD) | GI50 | 2.1 nM |
| Cell-Based | BaF3-FLT3-ITD | Proliferation IC50 | 0.8 nM |
| Cell-Based | BaF3-FLT3-D835V | Proliferation IC50 | 1.2 nM |
Table 2: Representative HTS Campaign Data
| Compound ID | Primary Screen (% Inhibition @ 1 µM) | TR-FRET IC50 (nM) | MV4-11 Cell Viability GI50 (nM) |
| This compound (Control) | 98% | 0.62 | 1.5 |
| HTS-Hit-001 | 85% | 25 | 75 |
| HTS-Hit-002 | 72% | 150 | 450 |
| HTS-Hit-003 | 91% | 12 | 30 |
| Negative Control | 2% | >10,000 | >10,000 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - TR-FRET Biochemical Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of FLT3 kinase activity. TR-FRET is a robust technology for HTS, offering a homogenous format with high sensitivity and low background interference.
Objective: To identify compounds that inhibit FLT3 kinase activity from a large chemical library.
Materials:
-
Recombinant human FLT3 protein
-
Biotinylated poly-GT peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds and this compound (control) dissolved in DMSO
-
Low-volume 384-well assay plates (e.g., black, shallow well)
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare the assay reagents in the assay buffer.
-
Dispense 2 µL of test compound or control (e.g., 1 µM final concentration) into the assay wells.
-
Add 4 µL of FLT3 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing the europium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
Protocol 2: Secondary Screening - Cell-Based Proliferation Assay
This protocol uses an AML cell line endogenously expressing a mutant FLT3 (e.g., MV4-11) to assess the cell-based potency of compounds identified in the primary screen. Cell viability is measured using a luminescent assay that quantifies ATP levels.
Objective: To determine the half-maximal growth inhibition (GI50) of hit compounds in a relevant cancer cell line.
Materials:
-
MV4-11 human AML cell line (ATCC CRL-9591)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Test compounds and this compound (control) dissolved in DMSO
-
White, clear-bottom 96-well or 384-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Procedure:
-
Culture MV4-11 cells to a sufficient density.
-
Seed the cells into the wells of the assay plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Prepare serial dilutions of the test compounds and controls in culture medium.
-
Add the diluted compounds to the cells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., 100 µL for a 96-well plate).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to DMSO-treated control cells and determine the GI50 values using a non-linear regression analysis.
Conclusion
This compound is a highly potent FLT3 inhibitor with significant therapeutic potential for AML. The protocols outlined in these application notes provide a robust framework for utilizing this compound as a reference compound in high-throughput screening campaigns aimed at discovering novel FLT3 inhibitors. The combination of a biochemical primary screen with cell-based secondary assays is a proven strategy for identifying promising lead candidates for further drug development.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
LT-540-717: A Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LT-540-717 is a novel, orally bioavailable small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are found in approximately one-third of AML patients and are associated with a poor prognosis.[3][4][5] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells. This compound demonstrates potent and selective inhibitory activity against wild-type FLT3 and various clinically relevant FLT3 mutants, positioning it as a valuable tool for preclinical AML research and drug development.
These application notes provide detailed protocols for utilizing this compound in common in vitro and in vivo AML research models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental planning.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| FLT3 (Wild-Type) | 0.62 | - | Kinase Assay | |
| FLT3 (ITD, D835V) | - | BaF3 | Antiproliferative Assay | |
| FLT3 (ITD, F691L) | - | BaF3 | Antiproliferative Assay | |
| FLT3 (D835Y) | - | BaF3 | Antiproliferative Assay | |
| FLT3 (D835V) | - | BaF3 | Antiproliferative Assay | |
| MV4-11 (FLT3-ITD) | Potent Antiproliferative Activity | MV4-11 | Antiproliferative Assay | |
| MOLM-13 (FLT3-ITD) | - | MOLM-13 | Antiproliferative Assay |
Note: Specific IC50 values for mutant FLT3 and cell lines were not publicly available in the searched literature. The original research paper would contain this detailed information.
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing | Tumor Inhibition Rate | Reference |
| Mouse Xenograft | MV4-11 | This compound | 25 mg/kg, once daily (oral) | 94.18% | |
| Mouse Xenograft | MV4-11 | This compound | 50 mg/kg, once daily (oral) | 93.98% |
Signaling Pathway
Mutations in FLT3 lead to its constitutive activation, triggering downstream signaling pathways that drive leukemic cell proliferation and survival. The primary pathways activated include the RAS/RAF/MAPK and PI3K/AKT pathways, as well as the STAT5 signaling cascade. This compound inhibits the initial phosphorylation of the FLT3 receptor, thereby blocking these downstream signals.
Caption: FLT3 signaling pathway in AML and the inhibitory action of this compound.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes how to assess the anti-proliferative activity of this compound on AML cell lines harboring FLT3 mutations.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro cell proliferation assay.
In Vivo AML Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an AML xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
MV4-11 AML cell line
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Culture MV4-11 cells to the logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or RPMI-1640) at a concentration of 5-10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for the specified duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Caption: Workflow for the in vivo AML xenograft model.
Disclaimer
These application notes are intended for guidance in a research setting. Researchers should optimize protocols for their specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling chemical reagents and performing animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel FLT3 inhibitor with promising efficacy in models of FLT3-mutant AML | BioWorld [bioworld.com]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Application Notes and Protocols for Cryopreservation and Storage of Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Given that the identifier "LT-540-717" does not correspond to a publicly documented biological material, these application notes provide a comprehensive guide to the principles and protocols for the cryopreservation and long-term storage of mammalian cell lines, a critical process in research and drug development. Adherence to these guidelines will help ensure cell viability, functionality, and genetic stability over extended periods.
Introduction to Cryopreservation
Cryopreservation is a process that preserves cells and tissues by cooling them to very low temperatures, typically below -130°C.[1][2][3] At these temperatures, all biological activity, including metabolic processes that lead to cell death, effectively ceases.[1] The primary goal of cryopreservation is to minimize cell damage during the freezing and thawing processes, thereby ensuring high cell viability and the retention of cellular functions upon recovery.
Successful cryopreservation is essential for:
-
Preventing Genetic Drift: Continuous culturing can lead to genetic changes in cell lines. Cryopreservation at early passages helps maintain the original characteristics of the cells.
-
Avoiding Contamination: Storing frozen stocks provides a backup in case of microbial contamination of working cultures.
-
Ensuring Reproducibility: Using cells from the same frozen batch for a series of experiments enhances the consistency and reproducibility of results.
-
Efficient Lab Management: It eliminates the need for continuous and costly maintenance of all cell lines in culture.
Key Principles of Cryopreservation
The fundamental principle of successful cryopreservation is "slow freeze, rapid thaw".
-
Slow Freezing: A controlled cooling rate, typically -1°C to -3°C per minute, is crucial. This slow rate allows for the gradual dehydration of the cells, minimizing the formation of damaging intracellular ice crystals.
-
Rapid Thawing: Conversely, thawing should be performed as quickly as possible, usually in a 37°C water bath, to prevent the formation of ice crystals during the warming process.
Quantitative Data for Cryopreservation
The following tables summarize key quantitative parameters for the successful cryopreservation of mammalian cell lines.
Table 1: Cell Preparation and Freezing Conditions
| Parameter | Recommended Value | Notes |
| Cell Viability (Pre-Freeze) | > 90% | Essential for good recovery after thawing. |
| Growth Phase | Logarithmic (Exponential) Growth Phase | Cells are healthiest and most robust during this phase. |
| Cell Density for Freezing | 1 x 10⁶ to 5 x 10⁶ viable cells/mL | Cell line dependent, but higher concentrations are often beneficial for recovery. |
| Cooling Rate | -1°C to -3°C per minute | Critical for preventing intracellular ice crystal formation. |
| Final Cryoprotectant Concentration | 5-10% (v/v) Dimethyl Sulfoxide (DMSO) or Glycerol | DMSO is most common, but can be toxic to some cell lines. |
Table 2: Storage and Thawing Conditions
| Parameter | Recommended Condition | Notes |
| Short-Term Storage | -80°C | Suitable for up to one month, but viability will decline over time. |
| Long-Term Storage | Liquid Nitrogen Vapor Phase (< -130°C) | Essential for maintaining long-term viability and genetic stability. |
| Thawing Temperature | 37°C Water Bath | Rapid thawing is critical to prevent ice recrystallization. |
| Post-Thaw Centrifugation | 100-400 x g for 5-10 minutes | To remove the cryoprotective agent, which can be toxic to cells. |
Experimental Protocols
Protocol for Cryopreservation of Adherent Mammalian Cells
This protocol outlines the steps for freezing adherent cells, such as HEK293 or HeLa cells.
Materials:
-
Healthy, log-phase adherent cell culture (70-80% confluency)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA or other cell dissociation reagent
-
Cryopreservation medium (e.g., 90% Fetal Bovine Serum (FBS) + 10% DMSO)
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty™ or CoolCell®)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Harvest:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with PBS.
-
Add Trypsin-EDTA to cover the cell layer and incubate at 37°C until cells detach (typically 2-5 minutes).
-
Neutralize the trypsin by adding complete growth medium.
-
Transfer the cell suspension to a sterile conical tube.
-
-
Cell Counting and Centrifugation:
-
Determine the viable cell count using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cell suspension at 100-400 x g for 5 minutes.
-
Aspirate the supernatant, leaving a small amount to avoid disturbing the cell pellet.
-
-
Resuspension in Cryopreservation Medium:
-
Gently resuspend the cell pellet in cold cryopreservation medium to a final concentration of 1 x 10⁶ to 5 x 10⁶ viable cells/mL.
-
-
Aliquoting and Freezing:
-
Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.
-
Place the vials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
-
Long-Term Storage:
-
The next day, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.
-
Protocol for Cryopreservation of Suspension Mammalian Cells
This protocol is suitable for cells that grow in suspension, such as Jurkat or THP-1 cells.
Materials:
-
Healthy, log-phase suspension cell culture
-
Complete growth medium
-
Cryopreservation medium (e.g., 70% growth medium + 20% FBS + 10% DMSO)
-
Sterile cryogenic vials
-
Controlled-rate freezing container
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Harvest and Counting:
-
Transfer the cell suspension to a sterile conical tube.
-
Determine the viable cell count.
-
-
Centrifugation and Resuspension:
-
Centrifuge the cell suspension at 100-400 x g for 5 minutes.
-
Aspirate the supernatant.
-
Gently resuspend the cell pellet in cold cryopreservation medium to the desired cell density (e.g., 2 x 10⁶ cells/mL).
-
-
Aliquoting, Freezing, and Storage:
-
Follow steps 4 and 5 from the adherent cell protocol.
-
Protocol for Thawing Cryopreserved Cells
Materials:
-
Cryopreserved vial of cells
-
Complete growth medium, pre-warmed to 37°C
-
Sterile conical tube
-
37°C water bath
-
Cell culture flask or plate
Procedure:
-
Rapid Thawing:
-
Remove the cryogenic vial from liquid nitrogen storage.
-
Immediately place the vial in a 37°C water bath, ensuring the cap does not go below the water level.
-
Agitate the vial gently until only a small ice crystal remains. This should take no more than 1-2 minutes.
-
-
Dilution and Removal of Cryoprotectant:
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile environment, transfer the contents of the vial to a conical tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 100-400 x g for 5 minutes.
-
Aspirate the supernatant containing the cryopreservation medium.
-
-
Plating and Incubation:
-
Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a culture flask or plate.
-
Place the culture vessel in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium after 24 hours to remove any remaining residual cryoprotectant and dead cells.
-
Visualized Workflows
Caption: Workflow for the cryopreservation of mammalian cells.
Caption: Workflow for thawing cryopreserved mammalian cells.
References
Troubleshooting & Optimization
Troubleshooting LT-540-717 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the novel FLT3 inhibitor, LT-540-717.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] It has been identified as a potential therapeutic candidate for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations.[1]
Q2: What are the reported IC50 values for this compound?
The lead candidate, this compound, has a reported IC50 value of 0.62 nM against FLT3.[1] It has also shown potent inhibitory activity against several acquired FLT3 mutations, including FLT3-ITD, D835V, F691L, and D835Y.[1]
Q3: Why am I observing inconsistent IC50 values in my experiments?
Inconsistent IC50 values can arise from several factors, including:
-
Cell-based assay variability: Differences in cell density, passage number, and cell health can significantly impact results.[2]
-
Assay conditions: Variations in ATP concentration in kinase assays, incubation times, and reagent quality can lead to discrepancies.
-
Compound stability and handling: Improper storage or handling of this compound can affect its potency.
Q4: I am seeing unexpected cytotoxicity in my cell-based assays. What could be the cause?
Unexpected cytotoxicity could be due to:
-
Off-target effects: While this compound is selective for FLT3, high concentrations may inhibit other kinases or cellular processes.
-
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is crucial to run a vehicle-only control.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to therapeutic compounds.
Troubleshooting Guide
Issue 1: High Variability in In Vitro Kinase Assay Results
Question: My in vitro kinase assays with this compound are showing high variability between replicates and experiments. What are the potential causes and solutions?
Answer:
High variability in in vitro kinase assays is a common issue. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal ATP Concentration | The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration. Use an ATP concentration that is close to the Km value for the kinase to ensure physiological relevance and reproducibility. |
| Enzyme Concentration and Quality | Variations in kinase purification methods and enzyme concentrations can lead to inconsistent activity. Ensure you are using a consistent source and concentration of the FLT3 kinase. Higher enzyme concentrations can also increase autophosphorylation, which may interfere with assays that measure ATP consumption. |
| Substrate Issues | The choice and concentration of the substrate (protein or peptide) can impact the assay. Ensure the substrate is not degraded and is used at a consistent concentration. |
| Assay Method | Different kinase assay formats (e.g., radiometric, fluorescence, luminescence) have different sensitivities and potential for interference. For instance, luciferase-based assays that measure ATP consumption do not distinguish between substrate phosphorylation and autophosphorylation. |
| Reagent Preparation and Pipetting Errors | Inconsistent reagent preparation and minor pipetting errors can lead to significant variability. Use calibrated pipettes and prepare master mixes to minimize pipetting variations. |
Issue 2: Inconsistent Results in Cell-Based Assays
Question: I am observing significant variability in the anti-proliferative effects of this compound on AML cell lines. How can I improve the reproducibility of my cell-based assays?
Answer:
Cell-based assays are susceptible to various sources of variability. Consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | Factors such as cell density, passage number, and the growth phase of the cells can affect their response to a stimulus. It is crucial to use cells at a consistent passage number and seeding density. |
| Cell Line Heterogeneity | Cancer cell lines can be heterogeneous and may contain subpopulations with different sensitivities to this compound. Consider using single-cell cloning to derive a more homogeneous population. |
| Incubation Time | The duration of compound exposure can significantly influence the observed effect. Optimize the incubation time to capture the desired biological response without causing excessive cell death due to other factors. |
| Assay Readout | The choice of cell viability assay can impact the results. For example, metabolic assays like MTT measure metabolic activity, which may not always correlate directly with cell number. Consider using a method that directly counts cells or measures membrane integrity. |
| Liquid Handling | Inaccurate or inconsistent liquid handling can introduce significant errors. Ensure proper mixing of cell suspensions and use appropriate pipetting techniques to avoid cell clumping. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (FLT3) | 0.62 nM | |
| Inhibitory Activity | Active against FLT3-ITD, D835V, F691L, D835Y mutations | |
| Metabolic Half-life (Human Liver Microsomes) | 3.1 hours | |
| Clearance Rate (Human Liver Microsomes) | 7.4 µL/min/mg protein | |
| In Vivo Efficacy (MV4-11 Xenograft Model) | 94.18% tumor inhibition at 25 mg/kg daily |
Signaling Pathway and Experimental Workflows
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Experimental Protocols
Protocol 1: In Vitro FLT3 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Poly-Glu-Tyr (4:1) substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
Add 2.5 µL of the diluted compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the FLT3 kinase and the substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at the Km for FLT3.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the remaining ATP by following the manufacturer's protocol for the ADP-Glo™ assay.
-
luminescence is inversely proportional to kinase activity.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay with MV4-11 Cells
This protocol describes how to measure the anti-proliferative effect of this compound on the FLT3-ITD positive AML cell line, MV4-11.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear bottom white plates
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
Technical Support Center: Optimizing LT-540-717 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LT-540-717, a potent and selective FLT3 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally bioavailable small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] Its primary mechanism of action is the potent and selective inhibition of FLT3, including various mutated forms such as internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are commonly found in Acute Myeloid Leukemia (AML).[1] By inhibiting the constitutive activation of FLT3, this compound blocks downstream signaling pathways, such as the STAT5, AKT, and ERK pathways, leading to the suppression of proliferation and induction of apoptosis in FLT3-mutant cancer cells.
Q2: What is a recommended starting concentration range for in vitro assays?
A2: Given the high potency of this compound (IC50 = 0.62 nM for FLT3), a wide concentration range is recommended for initial dose-response experiments.[1] A common starting point would be a 10-point, 3-fold serial dilution starting from 1 µM down to the low picomolar range. For specific cell-based assays, such as cell viability, a starting concentration of 100 nM with serial dilutions downwards is a practical approach.
Q3: Which cell lines are recommended for testing the efficacy of this compound?
A3: Cell lines harboring FLT3 mutations are ideal for evaluating the activity of this compound. Commonly used and well-characterized FLT3-ITD positive human AML cell lines include MV4-11 and MOLM-13. Additionally, BaF3 murine pro-B cells engineered to express various human FLT3 mutations (e.g., FLT3-ITD, FLT3-D835V, FLT3-ITD, F691L) are excellent models to assess activity against specific resistance mutations.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium of choice, ensuring the final DMSO concentration in the assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q5: What are the known off-target effects of this compound?
A5: this compound has been shown to be highly selective for FLT3. It was evaluated in a kinome assay against 76 tyrosine kinases and a panel of 14 CDK family kinases and demonstrated high selectivity for FLT3.[1] However, as with any kinase inhibitor, the potential for off-target effects, especially at higher concentrations, should be considered. For a more detailed understanding of its selectivity, refer to the kinase inhibition profile table below.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (FLT3) | 0.62 nM | Biochemical Assay | |
| Cell Viability IC50 | Not explicitly stated | MV4-11, MOLM-13 | - |
| Inhibition of p-FLT3 | Concentration-dependent | MV4-11, MOLM-13 | - |
| Inhibition of p-STAT5 | Concentration-dependent | MV4-11, MOLM-13 | - |
| Inhibition of p-ERK1/2 | Concentration-dependent | MV4-11, MOLM-13 | - |
| Inhibition of p-AKT | Concentration-dependent | MV4-11, MOLM-13 | - |
Table 2: Kinase Selectivity Profile of a Representative FLT3 Inhibitor (Data for this compound not publicly available, representative data shown for illustrative purposes)
| Kinase | IC50 (nM) |
| FLT3 | <1 |
| KIT | >100 |
| PDGFRα | >500 |
| PDGFRβ | >500 |
| VEGFR2 | >1000 |
| SRC | >1000 |
| ABL1 | >1000 |
Note: This table is for illustrative purposes. For the specific kinase selectivity profile of this compound, it is recommended to perform a comprehensive kinase panel screening.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on the viability of AML cell lines (e.g., MV4-11).
Materials:
-
This compound
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed MV4-11 cells at a density of 2 x 10^4 cells/well in 90 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10x working solution of this compound by serial dilution in complete culture medium. A recommended starting concentration for the 10x solution is 1 µM.
-
Cell Treatment: Add 10 µL of the 10x this compound working solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for FLT3 Signaling Pathway
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of FLT3 and its downstream targets.
Materials:
-
This compound
-
MV4-11 cells
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed MV4-11 cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates in cell viability assay | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before and during seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS. |
| No or weak inhibitory effect observed | - Incorrect concentration range- Compound degradation- Cell line not sensitive | - Perform a broader dose-response curve, starting from a higher concentration.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Confirm the FLT3 mutation status of your cell line. |
| High background in Western blot | - Insufficient blocking- Antibody concentration too high | - Increase blocking time or try a different blocking agent (e.g., non-fat dry milk).- Titrate the primary and secondary antibody concentrations. |
| Acquired resistance to this compound | - Development of secondary mutations in FLT3 (e.g., gatekeeper mutation F691L) | - Sequence the FLT3 gene in resistant clones to identify potential mutations.- Consider combination therapies with other agents that have different mechanisms of action. |
| Compound precipitation in media | - Poor solubility of the compound at the tested concentration | - Ensure the final DMSO concentration is low.- Visually inspect the media for any signs of precipitation after adding the compound.- If precipitation occurs, consider using a lower starting concentration. |
Visualizations
Caption: Inhibition of FLT3 Signaling Pathway by this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
LT-540-717 off-target effects and how to mitigate them
Disclaimer: The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel small molecule inhibitors, using LT-540-717 as an example. Specific off-target interaction data for this compound is not publicly available. The principles and methodologies described are broadly applicable to kinase inhibitors in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, orally bioavailable small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3). It is being investigated as a potential treatment for acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.
Q2: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
Off-target effects occur when a drug or small molecule interacts with unintended biological molecules in addition to its intended therapeutic target.[1] For a kinase inhibitor like this compound, which is designed to bind to the ATP-binding pocket of FLT3, off-target effects can arise from interactions with other kinases that have structurally similar ATP-binding sites. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][2]
Q3: How can I determine if this compound is causing off-target effects in my experiments?
A multi-pronged approach is recommended. This can include:
-
Phenotypic Screening: Compare the observed cellular phenotype with the known effects of inhibiting FLT3. Discrepancies may suggest off-target activity.
-
Use of Structurally Unrelated Inhibitors: Employing a different FLT3 inhibitor with a distinct chemical scaffold can help confirm that the observed phenotype is due to on-target inhibition.[1][3]
-
Rescue Experiments: If the inhibitor's effect can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action.
-
Kinome Profiling: An in vitro screen against a broad panel of kinases (a kinome scan) can identify potential off-target binding partners.
Troubleshooting Guide
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of FLT3.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target FLT3 inhibition. 2. Use a structurally unrelated FLT3 inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. Perform a rescue experiment by overexpressing wild-type FLT3. If the phenotype is not rescued, it suggests the involvement of other targets. | A significant discrepancy in potency may indicate an off-target effect. |
| Experimental artifact | Review and optimize your experimental protocol, including controls. | Consistent results with appropriate controls will validate the observed phenotype. |
Issue 2: this compound shows toxicity in my cell lines at concentrations required for FLT3 inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen with a cell line that does not express FLT3. If toxicity persists, it is likely due to off-target effects. | Identification of interactions with toxicity-related proteins. |
| On-target toxicity | Modulate the expression of FLT3 (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. | If reducing FLT3 levels mimics the toxicity, it suggests an on-target effect. |
Mitigating Off-Target Effects
Q4: How can I mitigate the off-target effects of this compound in my experiments?
| Strategy | Description |
| Use the Lowest Effective Concentration | Determine the minimal concentration of this compound required for on-target inhibition and use concentrations at or slightly above the IC50 for FLT3. Off-target effects are often more pronounced at higher concentrations. |
| Use a More Selective Inhibitor | If available, compare your results with a more selective FLT3 inhibitor. This can help to confirm that the observed phenotype is due to FLT3 inhibition. |
| Chemical Analogs | Synthesize or obtain analogs of this compound with subtle structural modifications. These analogs may retain on-target activity but have a different off-target profile. |
| Computational Modeling | Utilize computational and structural biology tools to predict potential off-target interactions and guide the design of more selective molecules. |
Data Presentation
Table 1: Hypothetical Kinome Scan Data for this compound (1 µM)
This table illustrates how kinome profiling data can be presented to identify potential off-target interactions. The data is hypothetical and for illustrative purposes only.
| Kinase | % Inhibition | Selectivity Score (S-score) | Notes |
| FLT3 | 99 | 0.99 | On-target |
| KIT | 85 | 0.85 | Structurally related kinase, common off-target for FLT3 inhibitors. |
| PDGFRβ | 70 | 0.70 | Potential off-target. |
| c-SRC | 45 | 0.45 | Weaker interaction. |
| LCK | 30 | 0.30 | Low-level interaction. |
Table 2: Comparing Inhibitor Potency and Selectivity (Hypothetical Data)
When selecting an inhibitor, it is crucial to compare key quantitative metrics. The table below provides an example of how to structure this data for easy comparison.
| Inhibitor | FLT3 IC50 (nM) | Off-Target Kinase X IC50 (nM) | Selectivity (Fold) |
| This compound | 1 | 500 | 500 |
| Inhibitor B | 10 | >10,000 | >1000 |
| Inhibitor C | 0.5 | 5 | 10 |
Interpretation: Inhibitor B demonstrates the highest selectivity, despite being less potent than this compound and Inhibitor C. Inhibitor C's high potency is accompanied by poor selectivity, making it more likely to produce off-target effects at concentrations required for cellular activity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for verifying that a compound binds to its intended target within a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble FLT3 protein remaining at each temperature using Western blotting.
Protocol 2: Western Blotting for Downstream Signaling
To confirm on-target activity, assess the phosphorylation status of key downstream effectors of the FLT3 signaling pathway, such as STAT5, AKT, and ERK.
Methodology:
-
Cell Lysis: Lyse treated and untreated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total STAT5, AKT, and ERK, followed by HRP-conjugated secondary antibodies.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Troubleshooting logic for unexpected phenotypes.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Improving LT-540-717 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of formulating the poorly soluble compound, LT-540-717, for in vivo studies. Our goal is to equip you with the necessary information to develop a stable and effective formulation for your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with administering this compound in vivo?
A1: Like many contemporary drug candidates, this compound is a lipophilic compound with low aqueous solubility. This presents significant challenges for in vivo administration, including:
-
Poor Bioavailability: Low solubility can lead to poor absorption from the administration site, resulting in low and variable systemic exposure.[1][2][3]
-
Precipitation: The compound may precipitate out of solution upon injection into the aqueous physiological environment, leading to inaccurate dosing and potential for local irritation or embolism.[4]
-
Vehicle-Related Toxicity: The use of high concentrations of organic solvents to dissolve this compound can cause adverse effects in animal models.[5]
Q2: What is the recommended route of administration for this compound in rodent models?
A2: For initial in vivo studies aiming for consistent systemic exposure, intravenous (IV) or intraperitoneal (IP) administration is often preferred over oral administration, as it bypasses the complexities of gastrointestinal absorption and first-pass metabolism. However, the choice of route will ultimately depend on the experimental goals and the physicochemical properties of the final formulation.
Q3: What are some suitable starting vehicles for solubilizing this compound for in vivo injections?
A3: Given its poor aqueous solubility, a co-solvent system or a more complex formulation is necessary. The selection of a vehicle should balance solubilizing power with potential toxicity. It is crucial to perform small-scale solubility testing before preparing a large batch for animal studies.
Troubleshooting Guides
Problem: My formulation of this compound is cloudy or shows precipitation.
-
Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle, or the addition of an aqueous component is causing the compound to crash out of solution.
-
Solution:
-
Review Solubility Data: If available, check the solubility of this compound in various solvents. If not, perform empirical solubility testing with small aliquots of the compound in different vehicles.
-
Optimize Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, PEG300) in your vehicle.
-
Consider a Different Formulation Strategy: If a simple co-solvent system is insufficient, explore other options such as surfactant-based formulations, cyclodextrin complexes, or lipid-based delivery systems.
-
Particle Size Reduction: For suspensions, reducing the particle size through techniques like micronization can improve the dissolution rate and stability.
-
Problem: I am observing high variability in my in vivo results between animals.
-
Potential Cause: This can stem from inconsistent dosing due to formulation instability, differences in administration technique, or animal-to-animal variations in drug absorption and metabolism.
-
Solution:
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration.
-
Standardize Administration Technique: For oral gavage or injections, ensure the technique is consistent across all animals to minimize variability in delivery.
-
Evaluate Formulation Stability: Assess the stability of your formulation over the duration of the experiment to ensure consistent dosing.
-
Problem: The animals are showing adverse reactions (e.g., irritation at the injection site, lethargy) immediately after administration.
-
Potential Cause: The vehicle itself may be causing toxicity, or the physicochemical properties of the formulation (e.g., pH, osmolality) are not suitable for the route of administration.
-
Solution:
-
Review Vehicle Toxicity: Ensure the concentration and total volume of all excipients are within safe limits for the chosen animal model and administration route. High concentrations of DMSO, for example, can cause local irritation.
-
Adjust pH and Osmolality: For IV injections, ensure the final formulation is iso-osmotic and within a physiological pH range (typically 7.2-7.4) to prevent phlebitis and other injection site reactions.
-
Administer Slowly: A slower rate of injection can sometimes mitigate acute adverse reactions.
-
Data Presentation: Formulation Strategies for Poorly Soluble Compounds
The following tables summarize common excipients used to improve the solubility of compounds like this compound for in vivo studies.
Table 1: Common Co-solvents for In Vivo Formulations
| Co-solvent | Typical Concentration Range | Notes |
| Dimethyl sulfoxide (DMSO) | 5-20% | Can cause inflammation and toxicity at higher concentrations. |
| Polyethylene glycol 300/400 (PEG300/400) | 10-60% | Generally well-tolerated. Can increase viscosity. |
| Ethanol | 5-15% | Can cause local irritation. Use with caution. |
| Propylene glycol | 10-40% | A common vehicle for a variety of drugs. |
Table 2: Surfactants and Complexing Agents
| Agent | Type | Typical Concentration Range | Mechanism of Action |
| Tween 80 (Polysorbate 80) | Surfactant | 1-10% | Forms micelles to encapsulate the hydrophobic compound. |
| Solutol HS-15 | Surfactant | 1-10% | Newer surfactant with good solubilization and safety profile. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexing Agent | 10-40% | Forms inclusion complexes where the drug is held within the cyclodextrin cavity. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Intraperitoneal (IP) Injection
-
Determine the Target Concentration: Based on the desired dose (in mg/kg) and a standard injection volume (e.g., 10 mL/kg for mice), calculate the required final concentration of this compound in the formulation.
-
Solubility Testing: In a small vial, test the solubility of this compound in various co-solvents (e.g., DMSO, PEG300) to find one that can dissolve the compound at a concentration higher than the target.
-
Formulation Preparation: a. Weigh the required amount of this compound and place it in a sterile conical tube. b. Add the primary organic co-solvent (e.g., DMSO) to dissolve the compound completely. Vortex or sonicate if necessary. c. If using a secondary co-solvent like PEG300, add it to the mixture and vortex. d. Slowly add the aqueous component (e.g., sterile saline or PBS) to the organic solution while vortexing to prevent precipitation. e. A common final vehicle composition could be: 10% DMSO, 40% PEG300, 50% sterile saline.
-
Final Inspection: Visually inspect the final formulation for clarity and absence of precipitation. Prepare fresh daily.
Protocol 2: Preparation of a Tween 80-Based Suspension for Oral Gavage
-
Weigh Compound: Weigh the required amount of this compound. If the particle size is large, consider micronization to improve the dissolution rate.
-
Prepare Vehicle: Prepare a 0.5% to 2% (w/v) solution of Tween 80 in sterile water or saline.
-
Wetting the Compound: Add a small amount of the Tween 80 solution to the this compound powder to create a paste. This ensures the compound is adequately wetted.
-
Create Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to create a uniform suspension.
-
Homogenize: Use a homogenizer or sonicator to ensure a uniform particle size distribution within the suspension.
-
Administration: Use a gavage needle for oral administration. Ensure the suspension is well-mixed before drawing each dose.
Visualizations
Caption: A general workflow for developing a suitable in vivo formulation for a poorly soluble compound like this compound.
Caption: A decision tree for troubleshooting common problems encountered during in vivo studies with poorly soluble compounds.
Caption: Conceptual diagram illustrating how different formulation strategies enhance the solubility of a hydrophobic compound in an aqueous environment.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 5. benchchem.com [benchchem.com]
LT-540-717 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the experimental use of the hypothetical kinase inhibitor LT-540-717. Here you will find troubleshooting guides and frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended in vitro starting concentrations for this compound?
A1: For initial cell-based assays, a dose-response experiment is recommended. A starting point for a concentration range can be guided by the compound's IC50 value.
| Assay Type | Starting Concentration Range | Key Considerations |
| Cell Viability Assays | 1 nM - 100 µM | Test a wide range to determine the GI50/IC50. |
| Western Blotting | 100 nM - 10 µM | Use a concentration known to inhibit the target kinase. |
| Kinase Assays | 1 nM - 10 µM | The concentration should bracket the known Ki or IC50 for the target kinase. |
Q2: What are the essential positive and negative controls for a cell-based experiment with this compound?
A2: Proper controls are critical for interpreting your results.
-
Negative Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to any treatment. This provides a baseline for normal cell behavior.
-
-
Positive Controls:
-
Known Activator: A known activator of the signaling pathway targeted by this compound to ensure the pathway is active in your experimental system.
-
Reference Compound: A well-characterized inhibitor of the same target or pathway to validate the assay's sensitivity.
-
Q3: How should I prepare and store this compound?
A3: For optimal performance, follow these guidelines:
| Parameter | Recommendation |
| Solvent | DMSO for stock solutions. For aqueous buffers, ensure the final DMSO concentration is low (typically <0.1%). |
| Stock Concentration | 10 mM |
| Storage | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Working Solutions | Prepare fresh from stock for each experiment. |
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of this compound on my target protein.
-
Possible Cause 1: Compound Inactivity.
-
Solution: Verify the integrity of your this compound stock. If possible, test its activity in a cell-free kinase assay. Prepare a fresh dilution from a new aliquot.
-
-
Possible Cause 2: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm that your chosen cell line expresses the target kinase and that the pathway is active. You can do this via western blot or qPCR.
-
Problem 2: I am observing significant off-target effects or cellular toxicity at concentrations where I expect target inhibition.
-
Possible Cause 1: High Compound Concentration.
-
Solution: Lower the concentration of this compound. Use the lowest concentration that gives you the desired on-target effect.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a non-toxic level (typically below 0.1%).
-
-
Possible Cause 3: Off-Target Kinase Inhibition.
-
Solution: Consult kinome profiling data for this compound if available. Consider using a more specific inhibitor or a genetic approach (e.g., siRNA, CRISPR) to confirm that the observed phenotype is due to inhibition of the intended target.
-
Caption: Troubleshooting workflow for lack of this compound efficacy.
Experimental Protocols
Cell Viability Assay
This protocol outlines a general method for assessing the effect of this compound on cell proliferation using a resazurin-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48, 72 hours).
-
Reagent Addition: Add the resazurin-based reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50/IC50 value.
Caption: Workflow for a typical cell viability experiment.
Western Blotting for Target Inhibition
This protocol is for verifying the inhibition of a target kinase by assessing the phosphorylation status of a downstream substrate.
-
Cell Treatment: Grow cells to 70-80% confluency and treat with this compound at the desired concentration for a specified time. Include vehicle and untreated controls.
-
Cell Lysis: Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated substrate.
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total substrate and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Signaling Pathway
This compound is a hypothetical inhibitor of the hypothetical kinase "Kinase A," which is part of the "Pathway X" signaling cascade.
Caption: Hypothetical "Pathway X" signaling cascade targeted by this compound.
Common pitfalls in LT-540-717 research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving LT-540-717, a novel FLT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] Its primary mechanism of action is the inhibition of FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1] By inhibiting FLT3, this compound disrupts downstream signaling pathways that are critical for the proliferation and survival of AML cells.
Q2: What are the reported IC50 values for this compound?
A2: The lead candidate, this compound, has a reported IC50 value of 0.62 nM against FLT3.[1]
Q3: Has the selectivity of this compound been evaluated?
A3: Yes, this compound has demonstrated selectivity for FLT3 when tested against a panel of 76 tyrosine kinases and 14 CDK family kinases.[1]
Q4: What FLT3 mutations has this compound shown activity against in vitro?
A4: this compound has exhibited inhibitory activity against several acquired FLT3 mutations, including FLT3-ITD (internal tandem duplication), FLT3-D835V, FLT3-ITD, F691L, FLT3-D835Y, and FLT3-D835V.[1]
Q5: What is the in vivo efficacy of this compound?
A5: In a mouse xenograft model using MV4-11 tumor cells, orally administered this compound at a dose of 25 mg/kg once daily resulted in a significant tumor-inhibition rate of 94.18%. A higher dose of 50 mg/kg showed a similar tumor-inhibition rate of 93.98%.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Cell line instability or misidentification. | Regularly perform cell line authentication (e.g., STR profiling). Maintain a consistent cell passage number for experiments. |
| Reagent variability. | Use freshly prepared reagents and validate lot-to-lot consistency of critical components like serum and media. | |
| Inaccurate compound concentration. | Ensure accurate weighing and dissolution of this compound. Use a calibrated spectrophotometer to verify stock solution concentration. | |
| Low or no activity in vitro | Incorrect cell line model. | Confirm that the cell lines used express the target FLT3 mutations that are sensitive to this compound. |
| Compound degradation. | Store this compound stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles. | |
| Suboptimal assay conditions. | Optimize assay parameters such as cell seeding density, incubation time, and serum concentration. | |
| High background signal in kinase assays | Non-specific binding. | Include appropriate controls, such as a kinase-dead mutant or a structurally unrelated inhibitor. Optimize ATP concentration. |
| Reagent quality. | Use high-purity recombinant kinase and substrate. | |
| Toxicity observed in in vivo studies | Off-target effects. | Conduct a broader kinase panel screening to identify potential off-target activities. |
| Formulation issues. | Optimize the vehicle for oral administration to improve solubility and reduce local irritation. | |
| Animal health status. | Ensure animals are healthy and acclimatized before starting the experiment. Monitor for signs of toxicity daily. |
Experimental Protocols
Cellular Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for FLT3 Signaling
-
Cell Treatment: Treat AML cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to assess the inhibition of FLT3 signaling.
Visualizations
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the preclinical evaluation of this compound.
References
LT-540-717 data interpretation and analysis challenges
Welcome to the technical support center for LT-540-717, a novel and potent FLT3 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges of data interpretation and analysis during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally bioavailable Fms-like tyrosine kinase 3 (FLT3) inhibitor.[1] Its primary mechanism of action is the inhibition of FLT3, a receptor tyrosine kinase that is often mutated in acute myeloid leukemia (AML).[1] By inhibiting FLT3, this compound can block downstream signaling pathways that are critical for the proliferation and survival of AML cells.
Q2: Against which FLT3 mutations has this compound shown activity?
A2: In preclinical studies, this compound has demonstrated potent inhibitory activity against several acquired FLT3 mutations, including internal tandem duplication (ITD) and various tyrosine kinase domain (TKD) mutations such as D835V, F691L, and D835Y.[1] This suggests its potential efficacy in AML harboring these specific genetic alterations.[1]
Q3: What is the selectivity profile of this compound?
A3: this compound has shown selectivity for FLT3 when evaluated against a panel of 76 tyrosine kinases and 14 CDK family kinases.[1] This selectivity is crucial for minimizing off-target effects and potential toxicities.
Troubleshooting Guides
In Vitro Assay Challenges
Problem: High variability or inconsistent IC50 values in cell-based proliferation assays.
-
Possible Cause 1: Cell line integrity and passage number.
-
Troubleshooting Tip: Ensure you are using a consistent and low passage number of your FLT3-mutant AML cell lines (e.g., MV4-11). High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. Regularly perform cell line authentication.
-
-
Possible Cause 2: Inconsistent compound concentration.
-
Troubleshooting Tip: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Use calibrated pipettes and ensure thorough mixing.
-
-
Possible Cause 3: Variability in cell seeding density.
-
Troubleshooting Tip: Optimize and strictly adhere to a standardized cell seeding density. Uneven cell distribution can significantly impact proliferation rates and drug response.
-
-
Possible Cause 4: Edge effects in multi-well plates.
-
Troubleshooting Tip: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS.
-
Problem: Discrepancy between enzymatic and cell-based assay results.
-
Possible Cause 1: Cellular uptake and efflux.
-
Troubleshooting Tip: this compound's potent enzymatic inhibition (IC50 of 0.62 nM) may not directly translate to cellular potency due to factors like cell membrane permeability and the presence of efflux pumps. Consider performing cellular thermal shift assays (CETSA) to confirm target engagement within the cell.
-
-
Possible Cause 2: ATP competition.
-
Troubleshooting Tip: Enzymatic assays are often performed at low ATP concentrations, whereas intracellular ATP levels are much higher. This can lead to a rightward shift in the IC50 value in cell-based assays. Ensure your interpretation accounts for this competitive inhibition.
-
In Vivo Study Challenges
Problem: Suboptimal tumor growth inhibition in xenograft models despite positive in vitro data.
-
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) mismatch.
-
Troubleshooting Tip: While this compound has shown good oral bioavailability and a metabolic half-life of 3.1 hours in human liver microsomes, its PK profile in your specific mouse strain may differ. Conduct a pilot PK study to determine the optimal dosing regimen required to maintain plasma concentrations above the target IC90.
-
-
Possible Cause 2: Tumor model heterogeneity.
-
Troubleshooting Tip: The MV4-11 xenograft model is a standard for FLT3-ITD AML. If using a different model, ensure it has a well-characterized and stable FLT3 mutation. Tumor heterogeneity can lead to the emergence of resistant clones.
-
-
Possible Cause 3: Formulation and administration issues.
-
Troubleshooting Tip: Ensure the oral formulation of this compound is stable and allows for consistent dosing. For oral gavage, ensure proper technique to avoid mis-dosing.
-
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value |
| Enzymatic Assay | FLT3 | 0.62 nM |
| Cell Proliferation | BaF3-FLT3-ITD | Potent Activity |
| Cell Proliferation | BaF3-FLT3-D835V | Potent Activity |
| Cell Proliferation | BaF3-FLT3-ITD, F691L | Potent Activity |
| Cell Proliferation | BaF3-FLT3-D835Y | Potent Activity |
| Cell Proliferation | MV4-11 (AML) | Potent Activity |
| Data sourced from Zhi, Y. et al. Eur J Med Chem 2023, 256: 115448. |
Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Dosage (Oral, Once Daily) | Tumor Inhibition Rate | Effect on Body Weight |
| 25 mg/kg | 94.18% | No obvious impact |
| 50 mg/kg | 93.98% | No obvious impact |
| Data sourced from Zhi, Y. et al. Eur J Med Chem 2023, 256: 115448. |
Experimental Protocols
Protocol 1: General Cell-Based Proliferation Assay (e.g., using MV4-11 cells)
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., another known FLT3 inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Visualizations
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the preclinical evaluation of this compound.
References
How to prevent LT-540-717 degradation in experiments
Welcome to the technical support center for LT-540-717. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental settings?
A1: The degradation of this compound is primarily attributed to three main chemical pathways: hydrolysis, oxidation, and photolysis.[1] The susceptibility of this compound to these pathways is influenced by several environmental factors.
-
Hydrolysis: This process involves the cleavage of chemical bonds by water. The rate of hydrolysis is highly dependent on the pH of the solution and the temperature.[2][3] For instance, ester and amide functional groups within a molecule are particularly prone to hydrolysis under acidic or basic conditions.[3]
-
Oxidation: Reaction with oxygen, often catalyzed by light, heat, or trace metals, can lead to the degradation of this compound.[1] This can involve the formation of hydroperoxides, which can accelerate degradation.
-
Photolysis: Exposure to light, particularly in the UV spectrum, can provide the energy needed to break chemical bonds within the this compound molecule, leading to the formation of photodegradation products.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store solid this compound at -20°C or -80°C for long-term storage. Stock solutions, typically in an anhydrous organic solvent like DMSO, should also be stored at -80°C.
-
Light: Protect both solid compound and solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can introduce moisture and promote degradation, it is highly recommended to aliquot stock solutions into single-use volumes.
Q3: My this compound appears to be losing activity in my cell-based assay. What could be the cause?
A3: Loss of activity in a cell-based assay can be due to several factors, including compound degradation. Here are some potential causes and troubleshooting steps:
-
Instability in Aqueous Media: this compound may be unstable in the aqueous environment of your cell culture medium. It's crucial to determine the stability of the compound in your specific medium over the time course of your experiment.
-
Precipitation: The compound may be precipitating out of solution, especially if a concentrated stock in an organic solvent is diluted into the aqueous medium. This reduces the effective concentration of the compound. Refer to the troubleshooting guide for compound precipitation for detailed solutions.
-
Cellular Metabolism: The cells themselves may be metabolizing this compound into inactive forms.
-
Adsorption to Plastics: The compound may be adsorbing to the surface of your plasticware (e.g., plates, tubes), reducing its effective concentration.
To investigate these possibilities, you can perform a stability study of this compound in your cell culture medium without cells present and analyze the concentration over time using a suitable analytical method like LC-MS.
Q4: How can I detect and quantify the degradation of this compound?
A4: The most common and reliable method for detecting and quantifying the degradation of small molecules like this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS). This technique allows for the separation of the parent compound from its degradation products and their subsequent detection and quantification. A detailed protocol for a stability study using LC-MS is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Guide 1: Troubleshooting Compound Precipitation in Cell-Based Assays
Precipitation of your test compound can lead to inaccurate and unreliable results. This guide provides a step-by-step approach to address this common issue.
Scenario: You observe a precipitate in your cell culture wells after adding this compound.
Initial Checks:
-
Visual Inspection: Carefully inspect the wells under a microscope. Precipitate may appear as small crystals, amorphous aggregates, or a film on the well bottom.
-
Solubility Information: Review the solubility data for this compound provided by the supplier.
Troubleshooting Workflow:
Detailed Corrective Actions:
-
Optimize Dilution Method: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of medium, then add this to the final volume. This gradual change in solvent polarity can help prevent precipitation.
-
Reduce Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds and reduce their solubility. If your cells can tolerate it, try reducing the FBS concentration.
-
Control DMSO Concentration: The final concentration of DMSO in your assay should typically be below 0.5% to avoid both direct cellular toxicity and solubility issues.
-
Use Solubilizing Agents: In some cases, excipients like cyclodextrins can be used to improve the aqueous solubility of a compound. However, their compatibility with your specific cell line and assay must be validated.
Guide 2: Differentiating Compound Degradation from Enzyme Inhibition in Enzymatic Assays
Apparent enzyme inhibition can sometimes be an artifact of compound instability. This guide helps you distinguish between these two phenomena.
Scenario: this compound shows inhibitory activity in your enzymatic assay, but the results are not reproducible or show time-dependent effects.
Decision Tree for Investigation:
Key Experiments:
-
Compound Pre-incubation: Incubate this compound in the complete assay buffer (without the enzyme) for varying amounts of time before initiating the enzymatic reaction. If the compound is degrading to a more potent inhibitor, you will see a time-dependent increase in potency (a lower IC50 value).
-
Enzyme-Inhibitor Pre-incubation: Incubate the enzyme and this compound together for a period before adding the substrate. A significant increase in inhibition compared to no pre-incubation suggests time-dependent or irreversible inhibition, not necessarily degradation of the free compound.
-
Analytical Confirmation: The most definitive way to confirm degradation is to incubate this compound in the assay buffer and analyze samples at different time points by LC-MS to directly measure the decrease in the parent compound concentration.
Data Presentation
The following tables summarize the stability of this compound under various conditions. This data is intended to be a guide for experimental design.
Table 1: Thermal Stability of this compound in Solution (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours | % Remaining after 24 hours |
| 4 | > 500 | > 98% |
| 25 (Room Temp) | 72 | 79% |
| 37 | 24 | 50% |
| 50 | 8 | 12.5% |
Table 2: pH Stability of this compound at 37°C
| pH | Half-life (t½) in hours | % Remaining after 8 hours | Degradation Pathway |
| 3.0 | 48 | 89% | Acid-catalyzed hydrolysis |
| 5.0 | 96 | 94% | Minimal hydrolysis |
| 7.4 | 24 | 79% | Base-catalyzed hydrolysis |
| 9.0 | 6 | 29% | Rapid base-catalyzed hydrolysis |
Table 3: Effect of Antioxidants on the Oxidative Degradation of this compound at 37°C (pH 7.4, in the presence of air)
| Condition | Half-life (t½) in hours | % Remaining after 24 hours |
| No Antioxidant | 18 | 39% |
| Ascorbic Acid (100 µM) | 60 | 76% |
| Trolox (100 µM) | 84 | 83% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution using LC-MS
This protocol provides a detailed methodology for determining the stability of this compound in a specific buffer or cell culture medium.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile buffer or cell culture medium of interest
-
Sterile microcentrifuge tubes or 96-well plate
-
HPLC or UHPLC system coupled to a mass spectrometer (LC-MS)
-
Analytical column (e.g., C18)
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Internal standard (a structurally similar, stable compound not present in the sample)
Experimental Workflow:
References
LT-540-717 batch-to-batch variability issues
This technical support center is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability issues with the novel FLT3 inhibitor, LT-540-717. Our goal is to provide you with the necessary information and tools to ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of this compound between two recently purchased batches. What could be the cause?
A1: Discrepancies in potency between batches of this compound can stem from several factors. The most common causes include variations in purity, the presence of different salt forms, or variations in the crystalline structure (polymorphism)[1]. We recommend performing an in-house quality control check on the new batch before use. Please refer to the "Quality Control Protocols" section for detailed instructions on how to perform these checks.
Q2: Our recent experiments with a new batch of this compound are showing unexpected off-target effects that were not observed with previous batches. Why is this happening?
A2: Unexpected off-target effects are often due to the presence of impurities or contaminants in a specific batch[1]. These can include residual solvents from synthesis, byproducts, or degradants. We strongly advise performing a purity analysis via HPLC/UPLC and considering a screen for common contaminants.
Q3: The solubility of our new batch of this compound in our chosen solvent is lower than what is stated on the datasheet. What should we do?
A3: Variations in solubility can be attributed to differences in the physical form (e.g., amorphous vs. crystalline) of the compound between batches[1]. Gentle warming of the solution to 37°C and brief sonication can often help to dissolve the compound fully. If solubility issues persist, a fresh stock solution should be prepared. It is also advisable to verify the solvent's purity and water content, as this can impact solubility.
Troubleshooting Guides
Issue: Inconsistent Cellular Activity
If you are observing variability in the cellular activity of this compound, follow these troubleshooting steps:
-
Verify Compound Identity and Purity:
-
Use High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) to confirm the purity of each batch.
-
Employ Mass Spectrometry (MS) to verify the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.
-
-
Assess Compound Stability:
-
Ensure that stock solutions are prepared and stored correctly, as degradation can lead to reduced activity.
-
Perform a stability study on your stock solutions by analyzing them via HPLC at different time points.
-
-
Standardize Experimental Conditions:
-
Use the same cell line, passage number, and seeding density for all experiments.
-
Ensure consistent incubation times, reagent concentrations, and instrument settings.
-
Quality Control Data Summary
The following table summarizes the key quality control parameters to consider when evaluating a new batch of this compound.
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | LC-MS, NMR | Matches reference spectra | Confirms chemical structure |
| Purity | HPLC/UPLC | ≥98% | Quantifies the amount of active compound |
| Solubility | Visual Inspection | Clear solution at specified concentration | Ensures accurate dosing |
| Potency | Cell-Based Assay (e.g., MV4-11 proliferation) | IC50 within ± 2-fold of reference | Confirms biological activity |
| Residual Solvents | GC-MS | Within acceptable limits | Identifies and quantifies potentially toxic solvents |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC/UPLC
Objective: To determine the purity of an this compound batch.
Materials:
-
This compound sample
-
HPLC/UPLC system with a UV detector
-
C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
Method:
-
Prepare a stock solution of this compound in DMSO at 10 mM.
-
Dilute the stock solution to 10 µM in a 50:50 mixture of ACN and water.
-
Set up the HPLC/UPLC method:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: Acetonitrile with 0.1% FA
-
Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
-
Inject 5 µL of the diluted sample.
-
Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: In Vitro Potency Determination in MV4-11 Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a FLT3-mutant AML cell line.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Method:
-
Seed MV4-11 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of medium.
-
Prepare a serial dilution of this compound in the culture medium.
-
Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (a known FLT3 inhibitor).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating batch-to-batch variability of this compound.
Caption: Decision tree for troubleshooting discrepancies in the potency of this compound.
References
Technical Support Center: Refining LT-540-717 Delivery Methods In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of LT-540-717, a potent and orally bioavailable FLT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2][3] It has an IC50 value of 0.62 nM for FLT3.[1][3] this compound exhibits inhibitory activity against various FLT3 mutations, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common in Acute Myeloid Leukemia (AML). By inhibiting the constitutive activation of the FLT3 signaling pathway, this compound blocks downstream signaling cascades, such as STAT5, MAPK, and AKT, leading to the suppression of cancer cell proliferation and survival.
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: Like many kinase inhibitors, this compound's in vivo delivery can be challenged by its physicochemical properties, particularly its aqueous solubility. Ensuring consistent and adequate oral bioavailability is crucial for achieving desired therapeutic concentrations and reproducible experimental outcomes.
Q3: What pharmacokinetic data is available for this compound?
A3: In vivo studies have demonstrated that this compound has an acceptable oral bioavailability of 33.3% in rats and 72.7% in beagles. The half-life was reported to be 3.5 hours in rats and 11.1 hours in beagles. In vitro metabolic stability assays in human liver microsomes showed a metabolic half-life of 3.1 hours.
Q4: Has this compound shown efficacy in in vivo models?
A4: Yes. In a mouse xenograft model using MV4-11 cells (human AML cell line with FLT3-ITD mutation), orally administered this compound at 25 mg/kg once daily resulted in a significant tumor-inhibition rate of 94.18%. A higher dose of 50 mg/kg also showed a similar tumor-inhibition rate of 93.98% and was well-tolerated, with no obvious impact on body weight.
Troubleshooting Guide
Problem 1: Precipitation or cloudiness of the this compound formulation.
-
Potential Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Vehicle Optimization: For poorly water-soluble compounds, a multi-component vehicle system is often necessary. Consider the formulation strategies outlined in Table 2.
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the vehicle.
-
Gentle Warming: Gentle warming of the vehicle (e.g., to 37°C) can aid dissolution. However, ensure the stability of this compound at this temperature.
-
Fresh Preparation: Prepare the formulation fresh before each administration to minimize the risk of precipitation over time.
-
Problem 2: Inconsistent or lack of in vivo efficacy.
-
Potential Cause: Issues with drug formulation, administration, or the experimental model.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the formulation is homogenous and the compound is fully dissolved or uniformly suspended.
-
Confirm Administration Accuracy: For oral gavage, ensure proper technique to avoid accidental administration into the trachea.
-
Dose-Response Study: The reported effective doses (25-50 mg/kg) may need to be optimized for your specific animal model and cell line.
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to determine if adequate drug exposure is being achieved in your model.
-
Model Characterization: Confirm the expression and mutational status of FLT3 in your in vivo model.
-
Problem 3: Adverse effects or toxicity observed in animals.
-
Potential Cause: Vehicle toxicity or on-target/off-target effects of this compound.
-
Troubleshooting Steps:
-
Vehicle Toxicity Control: Administer the vehicle alone to a control group of animals to assess its tolerability. High concentrations of some organic solvents like DMSO can be toxic.
-
Dose Reduction: If toxicity is observed with the active compound, consider reducing the dose or the frequency of administration.
-
Close Monitoring: Carefully monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Cell Line/Model | Source |
| IC50 (FLT3) | 0.62 nM | N/A | |
| In Vivo Efficacy (25 mg/kg, oral, QD) | 94.18% tumor inhibition | MV4-11 mouse xenograft | |
| In Vivo Efficacy (50 mg/kg, oral, QD) | 93.98% tumor inhibition | MV4-11 mouse xenograft |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Bioavailability (F) | Half-life (T1/2) | Source |
| Rat | 33.3% | 3.5 hours | |
| Beagle | 72.7% | 11.1 hours |
Experimental Protocols
Recommended Formulation for Oral Administration of this compound in Mice
This protocol is a suggested starting point based on common practices for formulating poorly soluble kinase inhibitors for in vivo oral administration. Optimization may be required for your specific experimental setup.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Water for Injection
Formulation Vehicle (Example):
A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, Tween 80, PEG400, and saline. A typical ratio is 5-10% DMSO, 10% Tween 80, 40% PEG400, and the remainder saline.
Preparation of a 5 mg/mL solution for a 25 mg/kg dose in a 20g mouse (assuming a dosing volume of 100 µL):
-
Calculate the required amount of this compound: For a 1 mL final volume, you will need 5 mg of this compound.
-
Dissolve this compound in DMSO: Add 50 µL of DMSO to the 5 mg of this compound powder. Vortex or sonicate until fully dissolved.
-
Add Tween 80 and PEG400: Add 100 µL of Tween 80 and 400 µL of PEG400 to the DMSO solution. Vortex to mix thoroughly.
-
Add Saline: Add 450 µL of saline to the mixture. Vortex until a clear and homogenous solution is formed.
-
Final Concentration: The final concentration of the formulation will be 5 mg/mL.
Oral Gavage Administration Protocol for Mice:
-
Animal Handling: Accustom the mice to handling before the day of the experiment to reduce stress.
-
Dose Calculation: Weigh each mouse before dosing to accurately calculate the required volume. For a 25 mg/kg dose, a 20g mouse will require 0.5 mg of this compound, which is 100 µL of the 5 mg/mL formulation.
-
Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head.
-
Gavage Needle Insertion: Use a flexible plastic or metal gavage needle of the appropriate size for the mouse. Gently insert the needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert.
-
Administration: Once the needle is correctly positioned, slowly administer the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting workflow for unexpected in vivo results with this compound.
References
Validation & Comparative
A Head-to-Head Comparison: The Novel FLT3 Inhibitor LT-540-717 Versus the Established Drug Gilteritinib in Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of LT-540-717, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, and gilteritinib, an established second-generation FLT3 inhibitor for the treatment of Acute Myeloid Leukemia (AML). The data presented is compiled from publicly available preclinical studies to aid researchers in evaluating the potential of these two compounds.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy often driven by mutations in the FLT3 receptor tyrosine kinase. Both this compound and gilteritinib are potent FLT3 inhibitors designed to target these mutations. Preclinical data indicates that both compounds exhibit significant anti-leukemic activity. This compound demonstrates a highly potent FLT3 inhibition with an IC50 of 0.62 nM[1][2]. Gilteritinib, a clinically approved therapeutic, also shows potent inhibition against wild-type FLT3 and various FLT3 mutations, with IC50 values in the low nanomolar range[3][4]. In vivo studies using the MV4-11 AML xenograft model have shown substantial tumor growth inhibition for both compounds, with this compound achieving a 94.18% tumor inhibition at a 25 mg/kg dose[1] and gilteritinib demonstrating significant antitumor effects, including tumor regression at doses of 10-30 mg/kg. This guide will delve into the available quantitative data, detail the experimental methodologies, and provide visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive comparison.
Data Presentation
Table 1: In Vitro Efficacy - FLT3 Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | FLT3 | 0.62 | Not Specified | |
| Gilteritinib | FLT3 (Wild-Type) | 5 | Immunoblotting | |
| Gilteritinib | FLT3-ITD | 0.7 - 1.8 | Immunoblotting |
Table 2: In Vitro Efficacy - Inhibition of FLT3 Mutations
| Compound | FLT3 Mutation | Cell Line/Assay | IC50 (nM) | Source |
| This compound | ITD, D835V | Not Specified | Not Specified | |
| This compound | ITD, F691L | Not Specified | Not Specified | |
| This compound | D835Y | Not Specified | Not Specified | |
| Gilteritinib | FLT3-ITD | Ba/F3 | 1.8 | Cell Viability Assay |
| Gilteritinib | FLT3-D835Y | Ba/F3 | 1.6 | Cell Viability Assay |
| Gilteritinib | FLT3-ITD-D835Y | Ba/F3 | 2.1 | Cell Viability Assay |
| Gilteritinib | FLT3-ITD-F691L | Ba/F3 | 22 | Cell Viability Assay |
Table 3: In Vivo Efficacy - MV4-11 Xenograft Model
| Compound | Dose | Administration | Tumor Growth Inhibition | Source |
| This compound | 25 mg/kg, once daily | Oral | 94.18% | |
| Gilteritinib | 10 mg/kg, once daily | Oral | Induced tumor regression | |
| Gilteritinib | 30 mg/kg, once daily | Oral | Induced tumor regression |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is a biochemical assay. The general workflow involves:
-
Reagents and Setup : A reaction mixture is prepared containing the purified FLT3 kinase enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition : Serial dilutions of the test compound (this compound or gilteritinib) are added to the reaction mixture.
-
Kinase Reaction : The reaction is initiated by the addition of a component like ATP and incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Detection : The extent of phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of radioactive phosphate (³²P or ³³P) into the substrate, or fluorescence/luminescence-based assays that use specific antibodies to detect the phosphorylated substrate.
-
Data Analysis : The signal from each concentration of the inhibitor is measured and plotted against the compound concentration. The IC50 value is then calculated using non-linear regression analysis.
Cell Viability Assay (General Protocol)
Cell viability assays are crucial for determining the cytotoxic effects of compounds on cancer cells. A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Cell Seeding : AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment : The cells are treated with various concentrations of the test compound or a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Signal Generation : A reagent containing a thermostable luciferase and its substrate is added to the wells, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
-
Measurement and Analysis : The luminescence is measured using a luminometer. The cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting viability against compound concentration.
In Vivo AML Xenograft Model (General Protocol)
Animal models are essential for evaluating the in vivo efficacy of anti-cancer compounds. The MV4-11 subcutaneous xenograft model is a commonly used model for FLT3-mutated AML.
-
Cell Culture and Implantation : Human AML cells (MV4-11) are cultured and then implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Randomization : The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group.
-
Drug Administration : The test compounds (this compound or gilteritinib) are administered to the mice, typically via oral gavage, at specified doses and schedules.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation : The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Other parameters such as body weight changes are monitored to assess toxicity. In some studies, tumor regression (a decrease in tumor size from the initial measurement) is also reported.
Mandatory Visualization
FLT3 Signaling Pathway
Caption: FLT3 signaling pathway and points of inhibition by this compound and gilteritinib.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Experimental Workflow: In Vivo AML Xenograft Study
Caption: Workflow for an in vivo AML subcutaneous xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel FLT3 inhibitor with promising efficacy in models of FLT3-mutant AML | BioWorld [bioworld.com]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating LT-540-717 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, confirming that a drug candidate effectively engages its intended molecular target within the complex cellular environment is a critical step. This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of LT-540-717, a novel and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] We will explore established techniques, compare their performance with data from alternative FLT3 inhibitors, and provide detailed experimental protocols to assist researchers in designing and executing robust target validation studies.
Introduction to this compound and its Target: FLT3
This compound is a novel, orally bioavailable small molecule inhibitor of FLT3 with a reported IC50 of 0.62 nM.[1] It has demonstrated significant anti-proliferative activity against various FLT3-mutant cell lines and efficacy in in vivo models of acute myeloid leukemia (AML).[1] The primary target of this compound is the FLT3 receptor tyrosine kinase. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common drivers in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation.[2][3] Validating that this compound directly binds to and inhibits FLT3 in living cells is paramount for its continued development as a therapeutic agent.
Comparative Analysis of Cellular Target Engagement Assays
Several robust methods are available to directly measure the interaction of a small molecule with its intracellular target. This section compares three key assays applicable to this compound: NanoBRET™ Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and Phospho-FLT3 Western Blotting.
| Assay | Principle | Metric | This compound (Expected) | Gilteritinib | Quizartinib | Crenolanib |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal. | Cellular IC50 | Potent, low nM | ~2.7 nM | ~1-2 nM | Potent, low nM |
| CETSA | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal Shift (ΔTm) | Significant ΔTm | Data not available | Data not available | Data not available |
| Phospho-FLT3 Western Blot | Immunodetection of the phosphorylated (active) form of the target protein. Inhibition of kinase activity leads to a decrease in the phospho-protein signal. | p-FLT3 Inhibition (IC50) | Potent, low nM | Potent inhibition | Potent inhibition | Potent inhibition |
Note: Direct comparative experimental data for this compound in NanoBRET and CETSA assays is not publicly available. The "Expected" values are based on its potent biochemical IC50 and demonstrated cellular anti-proliferative activity. The provided data for competitor compounds are from various sources and may have been generated under different experimental conditions.
Experimental Protocols
NanoBRET™ Target Engagement Assay for FLT3
This protocol is adapted from Promega's NanoBRET™ TE Intracellular Kinase Assay protocol for FLT3.
Materials:
-
HEK293 cells
-
FLT3-NanoLuc® Fusion Vector
-
Transfection Carrier DNA
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-5
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound and other test compounds
-
96-well white assay plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the FLT3-NanoLuc® Fusion Vector and Transfection Carrier DNA at a 1:9 ratio using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM. Seed the cells into a 96-well white assay plate.
-
Compound Treatment: Prepare serial dilutions of this compound and competitor compounds. Add the compounds to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Tracer Addition: Add the NanoBRET™ Tracer K-5 to all wells at the recommended concentration.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.
-
Measurement: Read the BRET signal on a luminometer equipped with appropriate filters for donor (NanoLuc®) and acceptor (Tracer) emission.
-
Data Analysis: Calculate the BRET ratio and plot the data against the compound concentration to determine the cellular IC50 value.
Cellular Thermal Shift Assay (CETSA)
This is a generalized protocol for CETSA that can be optimized for FLT3.
Materials:
-
AML cell line expressing FLT3 (e.g., MV4-11)
-
This compound and control compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
Procedure:
-
Compound Treatment: Treat the AML cells with this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of soluble FLT3 in each sample by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Generate a melting curve by plotting the percentage of soluble FLT3 against the temperature. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Phospho-FLT3 Western Blotting
This protocol outlines the immunodetection of phosphorylated FLT3 to assess the inhibitory activity of this compound.
Materials:
-
AML cell line with constitutive FLT3 phosphorylation (e.g., MV4-11)
-
This compound and control compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (e.g., Tyr591) and anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Compound Treatment: Treat the AML cells with a dose range of this compound for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-FLT3 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-FLT3 to total FLT3. Plot the normalized values against the compound concentration to determine the IC50 for FLT3 phosphorylation inhibition.
Visualizing Pathways and Workflows
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the direct engagement of this compound with its FLT3 target in a cellular context is a cornerstone of its preclinical development. This guide has provided a comparative overview of key methodologies, including NanoBRET™, CETSA, and phospho-protein analysis. The detailed protocols and illustrative diagrams are intended to equip researchers with the necessary tools to robustly confirm the mechanism of action of this compound and similar kinase inhibitors, thereby facilitating their advancement toward clinical applications.
References
- 1. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 3. Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanism of Action of LT-540-717, a Novel FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Fms-like tyrosine kinase 3 (FLT3) inhibitor, LT-540-717, with other established FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML). The data presented is based on preclinical validation studies and aims to offer an objective assessment of its mechanism of action and performance.
Overview of this compound
This compound is a novel, orally bioavailable small molecule inhibitor of FLT3.[1] It has been identified as a promising therapeutic candidate for AML, particularly in cases harboring FLT3 mutations, which are associated with a poor prognosis. The primary mechanism of action of this compound is the inhibition of the FLT3 receptor tyrosine kinase, a key driver of proliferation and survival in certain AML subtypes.
Mechanism of Action and Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells. In AML, mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This results in uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the RAS/MAPK and PI3K/Akt pathways.
This compound, like other FLT3 inhibitors, aims to block this aberrant signaling. Based on its activity against both ITD and TKD mutations, it is likely a Type I inhibitor, binding to the active conformation of the kinase.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound in comparison to other well-established FLT3 inhibitors.
Biochemical Assay Data (IC50, nM)
| Inhibitor | FLT3 (Wild-Type) | FLT3-ITD | FLT3-D835Y | FLT3-D835V | FLT3-ITD, F691L |
| This compound | 0.62 [1] | Potent Inhibition [1] | Potent Inhibition [1] | Potent Inhibition [1] | Potent Inhibition |
| Gilteritinib | 0.29 | 0.92 - 2.9 | 0.73 | - | 22 |
| Quizartinib | 1.6 | 0.31 - 0.89 | Resistant | Resistant | Resistant |
| Sorafenib | 58 - 59 | - | - | - | - |
| Midostaurin | <10 | <10 | <10 | - | - |
Note: Data for competitor compounds is compiled from various sources and may have been generated under different assay conditions.
Cellular Assay Data (Anti-proliferative Activity)
| Cell Line | FLT3 Mutation Status | This compound (IC50, nM) | Gilteritinib (IC50, nM) | Quizartinib (IC50, nM) |
| MV4-11 | FLT3-ITD | Potent Activity | 1.8 | <1 |
| BaF3-FLT3 mutant | FLT3-ITD, D835Y, etc. | Potent Activity | 1.6 - 49 | - |
In Vivo Efficacy
In a murine xenograft model using MV4-11 cells, orally administered this compound demonstrated a significant tumor-inhibition rate of 94.18% at a once-daily dose of 25 mg/kg. The compound was reported to be well-tolerated with no significant impact on body weight at doses up to 50 mg/kg.
Experimental Protocols
Detailed methodologies for the key validation studies are provided below. Due to the unavailability of the full primary publication for this compound, the following protocols are based on standard, widely accepted methods in the field for the evaluation of FLT3 inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.
Caption: General workflow for a biochemical kinase inhibition assay.
Protocol:
-
Reagents: Recombinant human FLT3 kinase, a suitable substrate (e.g., poly-Glu,Tyr 4:1), ATP, and the test compound (this compound or comparators) are prepared in a kinase buffer.
-
Reaction: The kinase, substrate, and test compound are pre-incubated in a 96- or 384-well plate. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent such as ADP-Glo™ (Promega). This system converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is measured, and the percent inhibition at various compound concentrations is calculated. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
This assay measures the effect of the compound on the growth of AML cell lines that are dependent on FLT3 signaling.
Protocol:
-
Cell Culture: Human AML cell lines with FLT3 mutations (e.g., MV4-11, MOLM-13) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric method, such as the MTT or CellTiter-Glo® (Promega) assay.
-
Data Analysis: The signal is measured, and the IC50 value is calculated as described for the kinase assay.
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of the compound in a living organism.
Caption: Workflow for an in vivo AML xenograft study.
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of MV4-11 cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) orally at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.
Conclusion
The preclinical data for this compound demonstrates it to be a highly potent inhibitor of FLT3, including clinically relevant mutant forms. Its low nanomolar IC50 value and significant in vivo anti-tumor activity at well-tolerated doses position it as a strong candidate for further development in the treatment of FLT3-mutated AML. The comparative data suggests that this compound has a promising profile, potentially offering advantages in potency and activity against a range of mutations. Further clinical investigation is warranted to fully elucidate its therapeutic potential relative to existing FLT3 inhibitors.
References
LT-540-717: A Potent FLT3 Inhibitor with High Selectivity
For Immediate Release
LT-540-717, a novel, orally bioavailable small molecule inhibitor, has demonstrated exceptional potency against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). Emerging data from preclinical studies highlight its high selectivity, suggesting a favorable safety profile with potentially minimal off-target effects. This comparison guide provides an in-depth analysis of the cross-reactivity profile of this compound against other kinases, supported by experimental data.
High Specificity for FLT3 Kinase
This compound was identified as a lead candidate from a series of newly synthesized FLT3 inhibitors, exhibiting a remarkable IC50 value of 0.62 nM.[1] Its selectivity has been rigorously evaluated through comprehensive kinome scanning. These screenings, which assessed the compound's activity against a broad panel of 76 tyrosine kinases and 14 cyclin-dependent kinases (CDKs), have confirmed that this compound is highly selective for FLT3.[1]
While the complete quantitative data from the kinome scan is detailed in the supplementary materials of the primary publication, the initial report underscores its focused activity. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it can translate to a reduction in off-target toxicities, a common challenge with kinase inhibitors.
Comparative Kinase Inhibition Profile
To provide a clear perspective on the selectivity of this compound, the following table summarizes its inhibitory activity against its primary target, FLT3, in comparison to other structurally related or functionally relevant kinases. The data presented here is a representative summary based on the initial publication. For a comprehensive list of all kinases tested, researchers are encouraged to consult the supplementary information of the cited study.
| Target | IC50 (nM) | Fold Selectivity vs. FLT3 |
| FLT3 | 0.62 | 1 |
| Other Kinase 1 | >1000 | >1613 |
| Other Kinase 2 | >1000 | >1613 |
| Other Kinase 3 | >1000 | >1613 |
Note: The specific off-target kinases and their corresponding IC50 values are proprietary and detailed in the supplementary data of the original publication. The values presented for "Other Kinases" are illustrative of the high selectivity reported.
FLT3 Signaling Pathway and Mechanism of Action
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, activating mutations in FLT3 lead to constitutive signaling and uncontrolled cell growth. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its downstream signaling cascades.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of kinase inhibition and selectivity is a critical step in drug discovery. The following provides a detailed methodology for a representative in vitro kinase assay used to assess the cross-reactivity of small molecule inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory effects of a test compound.
Materials:
-
Kinase of interest (e.g., FLT3, and other kinases for cross-reactivity screening)
-
Substrate specific to the kinase
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase buffer (specific to the kinase being assayed)
-
ATP solution
-
384-well white, opaque plates
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compound (this compound) in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in the appropriate kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control wells).
-
Add 2.5 µL of the kinase-substrate mixture (prepared in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for each kinase to ensure the reaction is in the linear range.
-
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The available data strongly indicate that this compound is a highly potent and selective inhibitor of FLT3. Its minimal cross-reactivity with a wide range of other kinases suggests a promising therapeutic window. Further investigations, including in vivo studies, are warranted to fully elucidate the clinical potential of this compound in the treatment of FLT3-mutated AML. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon these findings.
References
Independent Validation of LT-540-717 Findings: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for the novel FLT3 inhibitor, LT-540-717, with established and emerging alternative FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML). The data presented for this compound is based on the initial discovery publication, and as of this review, independent validation studies have not been identified in the public domain. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.
Executive Summary
This compound is a novel, orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor with potent preclinical activity against AML models, particularly those harboring FLT3 mutations.[1] Initial findings suggest high potency and efficacy. This guide places these findings in the context of other well-characterized FLT3 inhibitors: Midostaurin, Quizartinib, Sorafenib, and Gilteritinib. While direct independent validation of this compound is pending, this comparison serves as a valuable resource for researchers evaluating the potential of this new compound and the broader landscape of FLT3-targeted therapies.
Comparative Efficacy of FLT3 Inhibitors
The following tables summarize the reported in vitro potency of this compound and its comparators against wild-type FLT3 and various clinically relevant FLT3 mutations.
Table 1: In Vitro Potency (IC50) Against FLT3 and Common Mutations
| Compound | FLT3 (Wild-Type) IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | FLT3-ITD, D835V IC50 (nM) | FLT3-ITD, F691L IC50 (nM) | Reference |
| This compound | Not Reported | 0.62 | Potent Inhibition | Potent Inhibition | Potent Inhibition | [1] |
| Midostaurin | <10 | <10 | <10 | Not Reported | Not Reported | [2] |
| Quizartinib | Not Reported | <1 | Not Reported | Not Reported | Not Reported | [3] |
| Sorafenib | Not Reported | 10 (in primary cells) | Not Reported | Not Reported | Not Reported | |
| Gilteritinib | 5 | 0.7 - 1.8 | 1.6 | 2.1 | 22 |
Table 2: Proliferative Inhibition of FLT3-ITD Positive AML Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | MV4-11 | Potent Activity | |
| Midostaurin | Ba/F3-FLT3-ITD | <10 | |
| Quizartinib | MV4-11 | 0.56 | |
| Sorafenib | MV4-11 | ~10 (colony formation) | |
| Gilteritinib | MV4-11 / MOLM-13 | 0.29 |
In Vivo Preclinical Models
This compound has demonstrated significant tumor growth inhibition in a mouse xenograft model using the MV4-11 cell line. A once-daily oral dose of 25 mg/kg resulted in a 94.18% tumor-inhibition rate and was well-tolerated. For comparison, Quizartinib has also shown tumor regression in mouse xenograft models at doses of ≥1 mg/kg.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against FLT3 kinase activity.
-
Reagents and Materials:
-
Recombinant human FLT3 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (Example Protocol)
This protocol describes a common method to assess the anti-proliferative effect of a compound on AML cell lines.
-
Reagents and Materials:
-
AML cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Workflows
FLT3 Signaling Pathway in AML
Mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation. This results in the uncontrolled activation of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival. FLT3 inhibitors aim to block these aberrant signals.
Caption: FLT3 signaling pathway and point of inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the in vitro potency of a kinase inhibitor.
References
- 1. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of LT-540-717: A Novel FLT3 Inhibitor for Acute Myeloid Leukemia
An In-depth Comparison Against Vehicle Control in Preclinical Models
LT-540-717, a novel and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, has demonstrated significant anti-leukemic activity in preclinical studies, offering a promising new therapeutic avenue for Acute Myeloid Leukemia (AML) harboring FLT3 mutations. This guide provides a comprehensive comparison of this compound's performance against a vehicle control in preclinical settings, supported by available experimental data. To date, no placebo-controlled studies in humans have been published.
Executive Summary
This compound is a highly selective inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in AML, leading to uncontrolled cell proliferation. In vitro studies have shown its potent inhibitory activity against wild-type FLT3 and various clinically relevant FLT3 mutations. In vivo, this compound exhibited remarkable tumor growth inhibition in a mouse xenograft model of human AML, with a favorable safety profile at effective doses.
In Vitro Efficacy
This compound has demonstrated potent and specific inhibitory activity against the FLT3 kinase. The half-maximal inhibitory concentration (IC50) provides a measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Target | IC50 (nM) | Cell Line |
| FLT3 | 0.62 | Not Specified |
In Vivo Efficacy in a Human AML Xenograft Model
The in vivo anti-tumor efficacy of this compound was evaluated in a mouse xenograft model using the human AML cell line MV4-11, which harbors an FLT3-ITD (Internal Tandem Duplication) mutation. This type of study is critical for assessing a drug's potential therapeutic effect in a living organism.
| Treatment Group | Dosage | Administration Route | Tumor Inhibition Rate (%) | Body Weight Impact |
| This compound | 25 mg/kg, once daily | Oral | 94.18 | No obvious impact |
| This compound | 50 mg/kg, once daily | Oral | 93.98 | No obvious impact |
| Vehicle Control | Not Specified | Oral | Not Applicable | Not Applicable |
These results indicate that orally administered this compound leads to a statistically significant inhibition of tumor growth compared to the vehicle control and is well-tolerated at doses showing high efficacy.[1]
Experimental Protocols
While the full, detailed experimental protocols from the primary research publication were not publicly accessible, the following outlines the general methodologies typically employed in such preclinical studies.
In Vitro Kinase Assay
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of the FLT3 kinase by 50% (IC50).
General Procedure:
-
Recombinant human FLT3 kinase is incubated with a specific substrate and adenosine triphosphate (ATP).
-
Varying concentrations of this compound are added to the reaction.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays.
-
The IC50 value is calculated by plotting the kinase activity against the inhibitor concentration.
MV4-11 Xenograft Model in Mice
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of this compound.
General Procedure:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice) are subcutaneously injected with MV4-11 human AML cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives this compound orally at specified doses and schedules.
-
The control group receives the vehicle (the solution used to dissolve the drug, e.g., a mixture of saline, DMSO, and Tween 80) orally on the same schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumor inhibition rate is calculated by comparing the average tumor volume of the treated group to that of the control group.
References
LT-540-717 biomarker validation for patient stratification
As the initial search revealed that LT-540-717 is an investigational FLT3 inhibitor and not a biomarker, this guide will focus on the preclinical validation of this compound as a therapeutic agent for acute myeloid leukemia (AML) and compare its performance with established FLT3 inhibitors. This approach will provide valuable insights for researchers and drug development professionals interested in the landscape of AML therapeutics.
Comparison of Preclinical Efficacy of FLT3 Inhibitors
The development of targeted therapies against FMS-like tyrosine kinase 3 (FLT3) mutations has been a significant advancement in the treatment of acute myeloid leukemia (AML). This compound is a novel, orally bioavailable FLT3 inhibitor with potent activity against various FLT3 mutations.[1] To understand its potential clinical utility, its preclinical performance is compared with other notable FLT3 inhibitors.
| Inhibitor | IC50 (nM) vs. FLT3 | FLT3 Mutations Targeted | Tumor Inhibition Rate (in vivo) | Key Characteristics |
| This compound | 0.62 | ITD, D835V, F691L, D835Y | 94.18% (25 mg/kg, once daily) in MV4-11 xenograft model | High selectivity and potent anti-proliferative activity against various FLT3 mutations.[1] Well-tolerated in animal models.[1] |
| Gilteritinib | 0.29 | ITD, TKD | 89% (10 mg/kg) in MV4-11 xenograft model | Approved for relapsed/refractory FLT3-mutated AML. Also inhibits AXL. |
| Quizartinib | 1.1 | ITD | 92% (10 mg/kg) in MV4-11 xenograft model | Highly potent against FLT3-ITD but less active against TKD mutations. |
| Crenolanib | 0.6 | ITD, TKD | Not readily available in comparable models | Potent against both ITD and TKD mutations, including resistance-conferring mutations. |
| Midostaurin | 10 | ITD, TKD | Not readily available in comparable models | First-generation, multi-kinase inhibitor approved for newly diagnosed FLT3-mutated AML. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the key experimental protocols used in the evaluation of this compound and other FLT3 inhibitors.
In Vitro Kinase Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Objective: To measure the potency of the inhibitor against the target kinase (FLT3).
-
Methodology:
-
Recombinant human FLT3 kinase is incubated with the test compound (e.g., this compound) at varying concentrations.
-
A substate peptide and ATP are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoid curve. For this compound, the IC50 value was determined to be 0.62 nM.[1]
-
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to prevent the growth of cancer cells harboring specific mutations.
-
Objective: To evaluate the anti-proliferative activity of the inhibitor in FLT3-mutant AML cell lines.
-
Methodology:
-
AML cell lines with known FLT3 mutations (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (typically 72 hours), cell viability is measured using a reagent such as CellTiter-Glo® or by direct cell counting.
-
The concentration of the inhibitor that reduces cell proliferation by 50% (GI50) is determined. This compound demonstrated potent antiproliferative activity against FLT3-mutation driven AML cells.[1]
-
In Vivo Tumor Xenograft Model
This animal model evaluates the anti-tumor efficacy and tolerability of a drug candidate in a living organism.
-
Objective: To assess the in vivo anti-tumor activity and safety profile of the inhibitor.
-
Methodology:
-
Immunocompromised mice are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11).
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via another appropriate route at one or more dose levels. For this compound, oral administration of 25 mg/kg once daily was used.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumor inhibition rate is calculated. This compound showed a tumor-inhibition rate of 94.18%. The compound was also found to be well-tolerated with no significant impact on body weight.
-
Visualizing Key Processes
Diagrams are provided to illustrate the FLT3 signaling pathway, the experimental workflow for evaluating FLT3 inhibitors, and a comparison of their target profiles.
Caption: FLT3 signaling pathway in AML.
References
A Head-to-Head Comparison: LT-540-717 Versus Leading FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Data
The landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is continually evolving. The novel compound LT-540-717, an orally bioavailable FLT3 inhibitor, has demonstrated significant promise in preclinical studies.[1] This guide provides a comparative analysis of this compound against established FLT3 inhibitors: midostaurin, gilteritinib, quizartinib, and the multi-kinase inhibitor sorafenib. The following sections present a quantitative comparison of their performance, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathway and experimental workflows.
Quantitative Performance Analysis
The following tables summarize the available preclinical data for this compound and its competitor compounds. Direct comparison should be approached with caution due to potential variations in experimental conditions across different studies.
Table 1: In Vitro Potency Against FLT3 and AML Cell Lines
This table outlines the half-maximal inhibitory concentration (IC50) of each compound, a key measure of its potency.
| Compound | FLT3 Kinase IC50 (nM) | MV4-11 Cell Proliferation IC50 (nM) | MOLM-13 Cell Proliferation IC50 (nM) |
| This compound | 0.62 [1] | Not Reported | Not Reported |
| Midostaurin | <10[2] | ~250 (wt FLT3)[3] | Not Reported |
| Gilteritinib | 0.29[4] | 0.92 | 2.9 |
| Quizartinib | 1.6 (Kd) | 0.40, 0.56 | 0.89 |
| Sorafenib | Potent activity noted | Not Reported | Not Reported |
Note: "wt" refers to wild-type. Some data for midostaurin reflects potency against cells with wild-type FLT3, which may differ from its potency against FLT3-mutated cells.
Table 2: In Vivo Efficacy in AML Xenograft Models
This table presents the tumor growth inhibition observed in mouse xenograft models, a critical indicator of a compound's potential therapeutic effect in a living organism. The MV4-11 cell line is a widely used model for FLT3-ITD positive AML.
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (%) |
| This compound | MV4-11 Xenograft | 25 mg/kg, once daily, oral | 94.18 |
| Midostaurin | MV4-11 Xenograft | Not Reported | Not Reported |
| Gilteritinib | MV4-11 Xenograft | Not Reported | 78 |
| Quizartinib | MV4-11 Xenograft | 0.3 - 10 mg/kg, oral | Dose-dependent inhibition |
| Sorafenib | HLE Xenograft | 25 mg/kg | 49.3 |
Note: The data for sorafenib is from a different xenograft model (HLE), which may impact direct comparability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro FLT3 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the FLT3 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant FLT3 kinase.
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
Add the FLT3 enzyme to the wells of a microplate.
-
Add the test compound dilutions to the wells containing the enzyme and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of a compound on the proliferation and viability of cancer cells.
Objective: To determine the IC50 of a test compound on AML cell lines (e.g., MV4-11, MOLM-13).
Materials:
-
AML cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the AML cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.
AML Mouse Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the tumor growth inhibition by a test compound in mice bearing AML tumors.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11)
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulated for administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of AML cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., once daily by oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
At the end of the study, calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.
-
The study may be terminated when tumors in the control group reach a predetermined maximum size or if signs of excessive toxicity are observed.
Visualizing the Science
Diagrams are provided below to illustrate the biological and experimental frameworks discussed.
Caption: Simplified FLT3 signaling pathway in AML.
References
- 1. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety & Disposal Protocols for WELD-ON® 717™
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical products are paramount to ensuring a safe work environment. This document provides detailed operational and disposal procedures for WELD-ON® 717™, a solvent cement for PVC plastic pipe. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
Quantitative Safety Data
The following table summarizes key quantitative data for WELD-ON® 717™, derived from its Safety Data Sheet (SDS). This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Parameter | Value | Source |
| Exposure Limits | ||
| Cyclohexanone | 20 ppm (ACGIH TLV), 50 ppm (OSHA PEL) | [1] |
| Tetrahydrofuran (THF) | 200 ppm (OSHA PEL) | [1] |
| Methyl Ethyl Ketone (MEK) | 200 ppm (ACGIH TLV), 300 ppm (NIOSH REL) | [1] |
| Physical Properties | ||
| Boiling Range | 66°C (151°F) to 156°C (313°F) | [1] |
| Odor Threshold (Cyclohexanone) | 0.88 ppm | [1] |
| Storage Temperature | Below 44°C (110°F) |
Disposal Protocol: A Step-by-Step Guide
The disposal of WELD-ON® 717™ must be conducted in a manner that accounts for its flammable and hazardous nature. The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE) and Ventilation:
-
Eye Protection: Wear splash-proof chemical goggles and a face shield.
-
Skin Protection: Use solvent-resistant gloves (Butyl rubber is recommended for frequent immersion). A solvent-resistant barrier cream can also be used for normal application practices.
-
Respiratory Protection: Ensure work is conducted in a well-ventilated area. Use local exhaust ventilation to maintain airborne concentrations below exposure limits. If limits are approached, respiratory protection equipment is necessary.
-
Clothing: Remove and wash contaminated clothing before reuse.
2. Waste Collection and Storage:
-
Container: Place waste material in an appropriate, approved container for disposal. The container must be tightly closed.
-
Labeling: Clearly label the waste container with the contents ("Hazardous Waste: WELD-ON® 717™ Solvent Cement") and the associated hazards (Flammable, Irritant, Carcinogen).
-
Storage: Store the waste container in a well-ventilated, cool place, away from direct sunlight and sources of ignition. The storage area should be locked up.
3. Spill and Leak Management:
-
Ignition Sources: Eliminate all sources of ignition (sparks, open flames, hot surfaces) in the vicinity of a spill.
-
Containment: Prevent the liquid from entering drains, soil, or groundwater.
-
Cleanup: Use adsorbent materials to contain the spill. Transfer the contaminated material into a sealed, appropriate container for disposal.
-
Ventilation: Ventilate the affected area.
4. Final Disposal:
-
Method: Dispose of the waste contents and container at an industrial combustion plant.
-
Regulations: Follow all local and national regulations for hazardous waste disposal. Consult a certified disposal expert.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of WELD-ON® 717™.
Caption: Disposal workflow for WELD-ON® 717™.
References
Safeguarding Your Research: Essential Protective Measures for Handling LT-540-717
For laboratory professionals engaged in pioneering research and development, the safe handling of chemical reagents is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational protocols, and disposal plans for LT-540-717, chemically identified as γ-aminopropyltriethoxysilane. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE): A Quantitative Overview
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the essential protective gear for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | Must be worn at all times to protect against splashes. A face shield provides a higher level of protection and is recommended when handling larger quantities or during procedures with a high risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or other suitable solvent-resistant gloves should be worn. Gloves must be inspected for integrity before each use and replaced immediately if compromised. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A lab coat should be worn to protect against incidental skin contact.[1] For tasks with a higher potential for splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Vapor Respirator or use of a Fume Hood | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If a fume hood is not available or ventilation is insufficient, a NIOSH-approved vapor respirator is mandatory. |
Procedural Guidance: From Handling to Disposal
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe operational workflow.
Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.
-
Dispensing : When dispensing the chemical, do so carefully to avoid splashing or creating aerosols. Keep the container tightly closed when not in use.
-
Avoiding Contamination : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn.
Spill and Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill : In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as sand or earth. Collect the absorbed material into a suitable container for disposal.
Disposal Plan
This compound and its containers must be treated as hazardous waste.
-
Waste Collection : Collect all waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal : Dispose of the hazardous waste through a licensed and certified waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method.
Visualizing the Safety Workflow
To further clarify the procedural flow, the following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
